N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide
Description
Properties
IUPAC Name |
N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O/c1-3-5-7-14-20-30(21-15-8-6-4-2)27(31)22-25-24-18-12-13-19-26(24)29-28(25)23-16-10-9-11-17-23/h9-13,16-19,29H,3-8,14-15,20-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNLGBYSSQXGBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)CC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440213 | |
| Record name | N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142720-26-1 | |
| Record name | N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dihexyl-2-phenyl-1H-indole-3-acetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AU9E3L8C2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Theoretical Mechanisms of Action of N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide
Abstract
N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide belongs to the 2-phenylindole class of compounds, a "privileged structure" in medicinal chemistry known for its diverse pharmacological activities.[1] While the specific mechanism of action for this particular molecule has not been definitively elucidated, its structural characteristics suggest several plausible pathways through which it may exert biological effects. This guide synthesizes current knowledge on the bioactivities of 2-phenylindole derivatives to propose three primary theoretical mechanisms of action for N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide: 1) as an anticancer agent targeting tubulin polymerization and topoisomerase function, 2) as an anti-inflammatory agent via modulation of the NF-κB signaling pathway, and 3) as a neuromodulatory agent acting as an allosteric modulator of G protein-coupled receptors (GPCRs). For each proposed mechanism, we will delve into the underlying scientific rationale and provide detailed, field-proven experimental protocols to facilitate further investigation by researchers, scientists, and drug development professionals.
Introduction: The 2-Phenylindole Scaffold - A Privileged Motif in Drug Discovery
The 2-phenylindole core is a recurring motif in a multitude of biologically active compounds.[2] Its rigid, planar structure, combined with the potential for diverse substitutions at various positions, allows for high-affinity interactions with a wide range of biological targets.[1][3] Derivatives of this scaffold have demonstrated a remarkable breadth of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2] N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide, with its dihexylacetamide substitution at the 3-position of the indole ring, presents a unique chemical entity within this class. The lipophilic nature of the dihexyl chains may influence its membrane permeability and interaction with hydrophobic binding pockets within its target proteins.
This guide will now explore the three most prominent theoretical mechanisms of action for N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide based on the established pharmacology of its structural analogues.
Theoretical Mechanism of Action I: Anticancer Activity
The anticancer potential of 2-phenylindole derivatives is well-documented, with several studies highlighting their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4] Two primary molecular targets have been identified for this class of compounds: the microtubule network via inhibition of tubulin polymerization and DNA topoisomerase enzymes.
Inhibition of Tubulin Polymerization
Causality: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a critical target for anticancer therapies.[5] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis. Several 2-phenylindole derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine site on β-tubulin.[6][7] The 2-phenylindole scaffold can mimic the structural features of known colchicine-site binding agents.[8] It is hypothesized that N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide could similarly interact with this site, preventing the polymerization of tubulin into microtubules.
Signaling Pathway Diagram:
Caption: Proposed mechanism of tubulin polymerization inhibition.
Inhibition of Topoisomerase Enzymes
Causality: Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and chromosome segregation.[9] Topoisomerase inhibitors can be classified as "poisons," which stabilize the transient enzyme-DNA cleavage complex, leading to DNA strand breaks, or "suppressors," which prevent the enzyme from binding to or cleaving DNA.[10][11] Some 2-phenylindole derivatives have been reported to act as topoisomerase inhibitors, contributing to their cytotoxic effects.[4][12] The planar 2-phenylindole ring system is capable of intercalating between DNA base pairs, a common mechanism for topoisomerase poisons.[4] Alternatively, the compound could bind directly to the enzyme, preventing its catalytic activity.
Experimental Workflow Diagram:
Caption: Workflow for assessing topoisomerase inhibition.
Experimental Protocols for Anticancer Activity
This protocol is adapted from standard methods for monitoring tubulin polymerization by measuring light scattering.[1][13]
Materials:
-
Lyophilized tubulin protein (>97% pure)
-
N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide
-
DMSO (anhydrous)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
96-well clear bottom plate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 4 mg/mL. Keep on ice.
-
Prepare a stock solution of the test compound in DMSO.
-
-
Assay Setup (on ice):
-
In a 96-well plate, add the test compound diluted in General Tubulin Buffer or a vehicle control (DMSO in buffer).
-
Add the tubulin solution to each well to a final concentration of 2 mg/mL.
-
-
Initiate Polymerization:
-
Add GTP to each well to a final concentration of 1 mM.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time. Inhibition of polymerization will result in a decreased rate and extent of the absorbance increase compared to the vehicle control.
-
This assay measures the ability of the compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[14][15]
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
-
10 mM ATP solution
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide stock solution (in DMSO)
-
Etoposide (positive control)
-
1% Agarose gel in 1x TAE or TBE buffer with a DNA stain
-
Gel electrophoresis system
Procedure:
-
Reaction Setup (on ice):
-
In microcentrifuge tubes, prepare reaction mixtures containing:
-
2 µL of 10x Assay Buffer
-
2 µL of 10 mM ATP
-
200 ng of kDNA
-
Varying concentrations of the test compound or controls.
-
Nuclease-free water to a final volume of 19 µL.
-
-
-
Enzyme Addition:
-
Add 1 µL of human Topoisomerase IIα enzyme to each tube to initiate the reaction.
-
-
Incubation:
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Stop Reaction and Electrophoresis:
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto the agarose gel and perform electrophoresis.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
Inhibition is indicated by the persistence of the catenated kDNA band at the top of the gel, while the enzyme control will show decatenated minicircles that migrate into the gel.
-
Theoretical Mechanism of Action II: Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Causality: Several 2-phenylindole derivatives have been shown to inhibit the NF-κB signaling pathway.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. It is plausible that N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide could interfere with this pathway, potentially by inhibiting an upstream kinase (such as IKK) or by directly preventing NF-κB nuclear translocation or DNA binding.
Signaling Pathway Diagram:
Caption: Potential inhibition points in the NF-κB signaling pathway.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This cell-based assay provides a quantitative measure of NF-κB transcriptional activity.
Materials:
-
A cell line (e.g., HEK293T or RAW 264.7) stably or transiently transfected with an NF-κB luciferase reporter plasmid and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase).
-
Cell culture medium and reagents.
-
Lipopolysaccharide (LPS) or another appropriate NF-κB activator.
-
N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the transfected cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours).
-
-
Stimulation:
-
Stimulate the cells with an NF-κB activator (e.g., LPS at 1 µg/mL) for an appropriate duration (e.g., 6 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.
-
Measure both firefly (NF-κB reporter) and Renilla (control reporter) luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in NF-κB activity relative to the unstimulated control.
-
Determine the IC50 value of the compound for the inhibition of activator-induced NF-κB activity.
-
Theoretical Mechanism of Action III: Neuromodulatory Activity
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are major drug targets. Allosteric modulators, which bind to a site topographically distinct from the endogenous ligand binding site, offer the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to traditional orthosteric ligands.
Causality: The 2-phenylindole scaffold has been identified as a privileged structure for the development of allosteric modulators for several GPCRs, including the cannabinoid 1 receptor (CB1R). These modulators can be positive (PAMs), enhancing the effect of the endogenous ligand, or negative (NAMs), diminishing it.[3] Given this precedent, it is conceivable that N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide could function as an allosteric modulator of a specific GPCR, thereby altering neuronal signaling. The dihexylacetamide moiety could play a crucial role in binding to a hydrophobic allosteric pocket.
Conceptual Diagram of Allosteric Modulation:
Caption: Allosteric modulation of GPCR signaling.
Experimental Protocols for Neuromodulatory Activity
A combination of binding and functional assays is required to characterize a potential allosteric modulator.
This assay determines if the test compound affects the binding of a known radiolabeled orthosteric ligand.[14]
Materials:
-
Cell membranes expressing the target GPCR.
-
Radiolabeled orthosteric ligand (e.g., [³H]-CP55,940 for CB1R).
-
N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Competition Binding:
-
Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity on the filters using a scintillation counter.
-
A shift in the competition curve of a known orthosteric ligand can indicate allosteric modulation.
-
-
Radioligand Dissociation Kinetics:
-
Allow the radioligand to bind to the receptor at equilibrium.
-
Initiate dissociation by adding a high concentration of an unlabeled orthosteric ligand, in the presence or absence of the test compound.
-
Measure the amount of bound radioligand at various time points.
-
An allosteric modulator will often alter the dissociation rate (k_off) of the orthosteric radioligand.
-
This assay is suitable for GPCRs that couple to Gs or Gi proteins, which stimulate or inhibit adenylyl cyclase, respectively.
Materials:
-
A cell line expressing the target GPCR.
-
An orthosteric agonist for the GPCR.
-
N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide.
-
Forskolin (to stimulate cAMP production for Gi-coupled receptors).
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating:
-
Plate the cells in a suitable assay plate and incubate.
-
-
Compound Addition:
-
Add the test compound at various concentrations.
-
Add the orthosteric agonist at a fixed concentration (e.g., EC₂₀ or EC₈₀) or in a dose-response manner. For Gi-coupled receptors, also add forskolin.
-
-
Incubation:
-
Incubate for a specified time to allow for cAMP production or inhibition.
-
-
cAMP Measurement:
-
Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
A PAM will potentiate the agonist's effect (leftward shift in the agonist dose-response curve or increased maximal response).
-
A NAM will inhibit the agonist's effect (rightward shift in the dose-response curve or decreased maximal response).
-
This assay is suitable for Gq-coupled GPCRs, which activate phospholipase C and lead to an increase in intracellular calcium.[1][9]
Materials:
-
A cell line expressing the target GPCR.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
An orthosteric agonist.
-
N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating and Dye Loading:
-
Plate cells in a black-walled, clear-bottom 96- or 384-well plate.
-
Load the cells with the calcium-sensitive dye.
-
-
Assay:
-
Place the plate in the fluorescence reader.
-
Add the test compound, followed by the orthosteric agonist.
-
Measure the fluorescence intensity over time.
-
-
Data Analysis:
-
Analyze the change in fluorescence as an indicator of calcium mobilization.
-
Determine if the test compound modulates the agonist-induced calcium response.
-
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.[15]
Materials:
-
A cell line engineered to express the GPCR fused to one component of a reporter system (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary component.
-
An orthosteric agonist.
-
N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide.
-
Substrate for the reporter system.
Procedure:
-
Cell Plating:
-
Plate the engineered cells in an appropriate assay plate.
-
-
Compound Treatment:
-
Add the test compound followed by the orthosteric agonist.
-
-
Incubation:
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
Add the substrate and measure the reporter signal (e.g., luminescence or fluorescence).
-
-
Data Analysis:
-
Determine if the test compound modulates the agonist-induced β-arrestin recruitment.
-
Quantitative Data Summary of Related 2-Phenylindole Derivatives
| Compound Class | Assay | Target | Activity (IC₅₀/EC₅₀) | Reference |
| Methoxy-substituted 2-phenylindoles | Tubulin Polymerization Inhibition | Tubulin | 1.5 µM | [6] |
| 2-Phenylindole | NF-κB Inhibition | NF-κB | 25.4 µM | [3] |
| 2-Arylindole Derivatives | NF-κB Inhibition | NF-κB | 0.6 µM | |
| Glycosylated 2-phenylindoles | Topoisomerase I/II Inhibition | Topo I/II | Active at 100 µM | [10] |
This table presents a selection of data for illustrative purposes and is not exhaustive.
Conclusion and Future Directions
N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide is a compound of significant interest due to its foundation on the versatile 2-phenylindole scaffold. While its precise mechanism of action remains to be elucidated, the existing literature on related compounds provides a strong basis for three primary theoretical pathways: anticancer activity through inhibition of tubulin polymerization and topoisomerase function, anti-inflammatory effects via modulation of the NF-κB pathway, and neuromodulatory actions as a GPCR allosteric modulator.
The experimental protocols detailed in this guide provide a robust framework for systematically investigating these hypotheses. A multi-faceted approach, employing a combination of biochemical and cell-based assays, will be crucial in definitively characterizing the pharmacological profile of this compound. The insights gained from such studies will not only illuminate the specific mechanism of N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide but also contribute to the broader understanding of the structure-activity relationships within the 2-phenylindole class, potentially guiding the development of novel therapeutics for a range of human diseases.
References
-
Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years. PubMed. [Link]
-
Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Omics Online. [Link]
-
Topoisomerase Assays. PMC - NIH. [Link]
-
Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Identification of a β-arrestin-biased negative allosteric modulator for the β 2 -adrenergic receptor. PNAS. [Link]
-
Topoisomerase Assays. PMC - NIH. [Link]
-
Characterization of an optimized protocol for an NF-κB luciferase... - ResearchGate. [Link]
-
Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PMC. [Link]
-
Application of Fluorine- and Nitrogen-Walk Approaches: Defining the Structural and Functional Diversity of 2-Phenylindole Class of CB1 Receptor Positive Allosteric Modulators. PMC. [Link]
-
Opportunities and Challenges of Screening for Allosteric Modulators of G-Protein Coupled Receptors. Biocompare. [Link]
-
2.6. NF-κB Reporter Assay. Bio-protocol. [Link]
-
GPCR-radioligand binding assays. Request PDF - ResearchGate. [Link]
-
Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. PubMed. [Link]
-
Application of β Arrestin Assays to the Orphan GPCR World. YouTube. [Link]
-
Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. MDPI. [Link]
-
Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]
-
Unravelling GPCRs allosteric modulation. Cannabinoid 1 receptor as a case study. PMC. [Link]
-
Design, Synthesis and Biological Evaluation of 2-Phenyl Indole Analogues of OXi8006 as Colchicine Site Inhibitors of Tubulin Polymerization and Vascular Disrupting Agents. PubMed. [Link]
-
Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors. Chemical Reviews - ACS Publications. [Link]
-
Design of allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv. [Link]
-
Methoxy-Substituted 3-Formyl-2-phenylindoles Inhibit Tubulin Polymerization. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Accelerated structure-based design of chemically diverse allosteric modulators of a muscarinic G protein-coupled receptor. PNAS. [Link]
-
Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Omics. [Link]
-
Cytotoxicity and topoisomerase I/II inhibition of glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans. PubMed. [Link]
-
Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors. Chemical Reviews - ACS Publications. [Link]
-
New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. PMC. [Link]
-
Design and synthesis of 2-phenylnaphthalenoids and 2-phenylbenzofuranoids as DNA topoisomerase inhibitors and antitumor agents. PubMed. [Link]
-
Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC. [Link]
-
Topoisomerase inhibitor. Wikipedia. [Link]
-
Profiling Two Indole-2-Carboxamides for Allosteric Modulation of the CB1 Receptor. PMC. [Link]
-
Discovery of potent bisindole-based pyrazolopyridine derivatives as topoisomerase inhibitors: DNA damage induction and synergistic antileukemic activity. Frontiers. [Link]
-
Allosteric Modulators for GPCRs as a Therapeutic Alternative with High Potential in Drug Discovery. IntechOpen. [Link]
-
Allosteric modulation of G protein-coupled receptor signaling. Frontiers. [Link]
-
(PDF) Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. ResearchGate. [Link]
-
The DNA-topoisomerase Inhibitors in Cancer Therapy. [Link]
-
Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Longdom Publishing. [Link]
-
Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. [Link]
-
Comparative Study of Allosteric GPCR Binding Sites and Their Ligandability Potential. [Link]
-
Allosteric Modulators of G Protein-Coupled Receptors. MDPI. [Link]
Sources
- 1. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. multispaninc.com [multispaninc.com]
- 3. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Characterization of GPCRs Allosteric Modulation: Application to the Rational Design of De Novo S1PR1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deep Learning Reveals Endogenous Sterols as Allosteric Modulators of the GPCR-Gα Interface [elifesciences.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Allosteric Modulators for GPCRs as a Therapeutic Alternative with High Potential in Drug Discovery | IntechOpen [intechopen.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Strategic Synthesis of 2-Phenylindole Derivatives via the Fischer Indole Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The 2-phenylindole scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous compounds with significant biological activities. The Fischer indole synthesis remains a cornerstone for the construction of this key heterocyclic system. This document provides an in-depth guide to the strategic application of the Fischer indole synthesis for preparing 2-phenylindole derivatives. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, offering a comparative analysis of catalytic systems, detailed experimental protocols, and field-tested troubleshooting advice to empower researchers in their synthetic endeavors.
The Strategic Importance of the 2-Phenylindole Core
The indole nucleus is a fundamental building block in a vast array of natural products and pharmaceuticals. When substituted with a phenyl group at the C2 position, the resulting 2-phenylindole core exhibits a remarkable range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. This has cemented its importance as a high-value target in drug discovery programs. The Fischer indole synthesis, first reported in 1883, continues to be a highly effective and versatile method for accessing these crucial molecular architectures.
The Fischer Indole Synthesis: A Mechanistic Perspective
A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Fischer indole synthesis is fundamentally a cyclization reaction of a phenylhydrazone under acidic conditions, which proceeds through several key stages. The overall transformation involves the reaction of phenylhydrazine with a ketone (in this case, acetophenone or its derivatives) to form a phenylhydrazone, which then undergoes acid-catalyzed intramolecular cyclization and rearrangement to yield the final indole product.
The commonly accepted mechanism involves the following key steps:
-
Hydrazone Formation: The initial step is the condensation of phenylhydrazine with a ketone (e.g., acetophenone) to form the corresponding phenylhydrazone. This is a standard imine formation reaction.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form. This step is crucial as it sets up the key bond-forming event.
-
-Sigmatropic Rearrangement: The protonated enamine undergoes a-sigmatropic rearrangement (a Claisen-type rearrangement), which forms a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond. This is the rate-determining step of the reaction.
-
Rearomatization: The resulting intermediate loses a proton to regain aromaticity in the benzene ring.
-
Cyclization and Ammonia Elimination: An intramolecular nucleophilic attack by the amino group onto the imine carbon forms a five-membered ring. Subsequent elimination of ammonia, driven by the formation of the stable aromatic indole ring, yields the final 2-phenylindole product.
Below is a visual representation of this mechanistic pathway.
Caption: Mechanistic workflow of the Fischer indole synthesis.
Catalyst Selection: A Comparative Guide
The choice of acid catalyst is a critical parameter that significantly influences reaction efficiency, yield, and overall success. The catalyst's role is to facilitate the key protonation and rearrangement steps. A variety of catalysts have been successfully employed, each with its own set of advantages and disadvantages.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | Polyphosphoric acid (PPA), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl) | High temperatures (100-200 °C) | Low cost, readily available | Harsh conditions, often requires large excess, difficult workup, potential for charring |
| Lewis Acids | Zinc chloride (ZnCl₂), Boron trifluoride (BF₃), Indium(III) chloride (InCl₃) | Moderate to high temperatures | Often milder than Brønsted acids, can lead to higher yields and cleaner reactions | Can be moisture-sensitive, stoichiometric amounts may be required, potential for metal contamination |
| Heterogeneous Catalysts | Amberlyst-15, Montmorillonite K-10 clay, Zeolites | Varies (can be used in conventional heating or microwave) | Easily separable and recyclable, environmentally friendly ("green"), can lead to improved selectivity | May have lower activity than homogeneous catalysts, potential for leaching |
| Ionic Liquids | e.g., [bmim][HSO₄] | Moderate temperatures | Act as both solvent and catalyst, recyclable, can lead to high yields under mild conditions | Higher cost, viscosity can be an issue |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-phenylindole, offering both a classic and a modern, greener alternative.
Protocol 1: Classic Synthesis of 2-Phenylindole using Polyphosphoric Acid (PPA)
This protocol employs a strong Brønsted acid and high temperatures, representing a traditional and robust method.
Workflow Diagram:
Caption: Workflow for the classic synthesis of 2-phenylindole.
Step-by-Step Procedure:
-
Reagents and Equipment:
-
Phenylhydrazine (1.0 eq)
-
Acetophenone (1.0 eq)
-
Polyphosphoric acid (PPA) (approx. 10x weight of reactants)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Ice bath, beakers, Buchner funnel
-
-
Phenylhydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve phenylhydrazine (e.g., 5.4 g, 50 mmol) and acetophenone (e.g., 6.0 g, 50 mmol) in ethanol (50 mL).
-
Add a few drops of glacial acetic acid.
-
Heat the mixture at reflux for 1-2 hours.
-
Cool the mixture to room temperature and then in an ice bath to crystallize the phenylhydrazone.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
-
Cyclization:
-
In a separate flask, pre-heat polyphosphoric acid (approx. 100 g) to 100°C with mechanical stirring.
-
Carefully and in portions, add the prepared phenylhydrazone (or the initial mixture of phenylhydrazine and acetophenone) to the hot PPA.
-
Causality Note: Portion-wise addition is crucial to control the exotherm of the reaction.
-
After the addition is complete, raise the temperature to 120-140°C and maintain for 30-60 minutes. Monitor the reaction by TLC.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool slightly (to around 80-90°C) and then pour it carefully onto crushed ice (approx. 500 g) with vigorous stirring.
-
Trustworthiness Note: This quenching step is critical. Pouring the hot, viscous PPA onto ice hydrolyzes the acid and precipitates the organic product.
-
Neutralize the acidic aqueous solution with a saturated solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until pH 7-8.
-
The crude 2-phenylindole will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from an appropriate solvent system, such as ethanol/water or toluene, to afford pure 2-phenylindole.
-
Protocol 2: Microwave-Assisted Green Synthesis using Amberlyst-15
This protocol utilizes a recyclable solid acid catalyst and microwave irradiation, offering a more environmentally benign and rapid alternative.
Step-by-Step Procedure:
-
Reagents and Equipment:
-
Phenylhydrazine (1.0 eq)
-
Acetophenone (1.0 eq)
-
Amberlyst-15 (catalytic amount, e.g., 20 mol%)
-
Microwave reactor vial, magnetic stir bar
-
Microwave synthesizer
-
-
Reaction Setup:
-
In a 10 mL microwave vial, combine phenylhydrazine (e.g., 1.08 g, 10 mmol), acetophenone (e.g., 1.20 g, 10 mmol), and Amberlyst-15 (e.g., 0.5 g).
-
If desired, a minimal amount of a high-boiling solvent like ethanol or toluene can be added, though solvent-free conditions are often possible.
-
-
Microwave Irradiation:
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 5-15 minutes).
-
Causality Note: Microwave heating dramatically accelerates the reaction by efficiently coupling with the polar reactants and intermediates, leading to rapid heating.
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
After cooling the vial to room temperature, add a solvent such as ethyl acetate or dichloromethane (DCM) to dissolve the product.
-
Filter the mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with the solvent, dried, and reused.
-
Trustworthiness Note: The ease of catalyst recovery is a key advantage of this heterogeneous system.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or flash column chromatography.
-
Troubleshooting and Field-Proven Insights
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield or No Reaction | Insufficiently acidic catalyst; reaction temperature too low; poor quality reagents. | Use a stronger acid or a higher loading of the catalyst. Increase the reaction temperature. Ensure reagents are pure and dry. |
| Formation of Tar/Charring | Reaction temperature is too high; catalyst is too aggressive (e.g., concentrated H₂SO₄). | Reduce the reaction temperature. Use a milder catalyst system (e.g., ZnCl₂, Amberlyst-15). Ensure efficient stirring to avoid localized overheating. |
| Formation of Isomeric Byproducts | If using a substituted phenylhydrazine, the-sigmatropic rearrangement can occur in two directions, leading to regioisomers. | The regioselectivity is often dictated by the steric and electronic nature of the substituents. A thorough analysis of the product mixture by NMR is required. Sometimes, changing the catalyst can influence the isomeric ratio. |
| Difficult Workup (with PPA) | The reaction mixture is highly viscous and difficult to handle. | Ensure the PPA is still hot and fluid when pouring onto ice. Use a robust mechanical stirrer during quenching. |
Expert Insight: Pre-forming the phenylhydrazone in a separate step before adding it to the cyclization catalyst often leads to cleaner reactions and higher yields. This is because it prevents side reactions of the individual starting materials under the harsh acidic conditions.
References
-
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]
-
Varma, R. S. (2012). Microwave-assisted synthesis of heterocycles. Green Chemistry, 14(11), 2990-3015. [Link]
-
Sperry, J. (2011). The Fischer Indole Synthesis. In Heterocyclic Scaffolds II (pp. 1-36). Springer, Berlin, Heidelberg. [Link]
-
O'Connor, K. J. (1998). The Fischer Indole Synthesis. Journal of Chemical Education, 75(1), 87. [Link]
Application Notes and Protocols for the Investigation of N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Indole-Acetamide Derivative
N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide is a small molecule belonging to the indole-acetamide class of compounds.[1][2] While specific biological data for this particular molecule is not extensively documented in publicly available literature, its structural features suggest potential for biological activity. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[3][4][5] Derivatives of 2-phenylindole and related acetamides have been explored for a range of therapeutic applications, including anticancer and antiviral activities.[5][6][7][8][9]
Of particular note is the structural similarity to ligands of the translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor. For instance, the fluorinated analog, N,N-Dihexyl-2-(4-fluorophenyl)indole-3-acetamide (FGIN-1-27), is a known TSPO ligand. TSPO is a mitochondrial protein implicated in a variety of cellular processes, including steroidogenesis, apoptosis, and inflammation. Its overexpression in numerous cancers has made it an attractive target for both imaging and therapeutic development.
Given this context, this document provides a comprehensive guide for the initial characterization of N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide in cell culture-based assays. The following protocols are designed to be a starting point for researchers to elucidate its cytotoxic properties, potential mechanism of action, and therapeutic potential.
Physicochemical Properties and Compound Handling
A thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C28H38N2O | PubChem[1] |
| Molecular Weight | 418.6 g/mol | PubChem[1] |
| Appearance | Assumed to be a powder | Sigma-Aldrich (analog) |
| Solubility | Insoluble in water. Soluble in organic solvents such as DMSO and methanol. | Sigma-Aldrich (analog) |
Stock Solution Preparation:
The lipophilic nature of N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide necessitates the use of an organic solvent for the preparation of a stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.
Protocol: Preparation of a 10 mM Stock Solution
-
Weighing the Compound: Accurately weigh out 4.19 mg of N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide using a calibrated analytical balance.
-
Dissolution: Add 1 mL of sterile, cell culture-grade DMSO to the weighed compound.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C for long-term storage.
Causality Behind the Choices: Using a high-concentration stock solution allows for the addition of small volumes to the cell culture medium, minimizing the final concentration of DMSO. It is crucial to keep the final DMSO concentration below 0.5% (v/v) in most cell-based assays to avoid solvent-induced cytotoxicity or off-target effects.
Experimental Workflow for Characterization
The following workflow provides a logical progression for evaluating the biological activity of N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide.
Caption: Proposed experimental workflow for the characterization of N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide.
Phase 1: Cytotoxicity Screening
The initial step is to determine the cytotoxic potential of the compound across a panel of relevant cancer cell lines. The choice of cell lines should be guided by the potential therapeutic area of interest. For example, given the activity of related compounds, breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines could be considered.[4][10]
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide from the 10 mM stock solution in complete culture medium. A typical concentration range to start with could be 0.1, 1, 10, 50, and 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubation with MTT: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Self-Validation: Including both untreated and vehicle controls is crucial to distinguish between the effects of the compound and the solvent. A positive control (e.g., a known cytotoxic drug like doxorubicin) should also be included to validate the assay's performance.
Phase 2: Elucidating the Mechanism of Action
If N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide exhibits cytotoxicity, the next step is to investigate the underlying mechanism. Many indole derivatives induce apoptosis (programmed cell death) and/or cause cell cycle arrest.[6][10][11]
Protocol: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well white-walled plate as described for the MTT assay. Use concentrations around the determined IC50 value.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: After the desired incubation period (e.g., 24 hours), add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Protocol: Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition and Analysis: Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, will determine the cell cycle phase.
Phase 3: Hypothesis-Driven Target Validation
Based on the structural similarity to FGIN-1-27, a plausible hypothesis is that N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide may interact with TSPO.
Caption: Hypothetical signaling pathway involving TSPO.
Exploring TSPO Interaction:
A direct assessment of binding to TSPO can be performed using a competitive binding assay with a radiolabeled TSPO ligand, such as [3H]PK 11195, in isolated mitochondria or cell lines with high TSPO expression (e.g., certain glioma or breast cancer cell lines). A reduction in the binding of the radiolabeled ligand in the presence of N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide would suggest a direct interaction.
Downstream Signaling Analysis:
If the compound induces apoptosis, Western blotting can be used to examine the expression levels of key apoptotic proteins.
-
Pro-apoptotic proteins: Bax, Bak
-
Anti-apoptotic proteins: Bcl-2, Bcl-xL
-
Caspase cleavage: Cleaved caspase-3, cleaved PARP
An increase in the ratio of pro- to anti-apoptotic proteins and the presence of cleaved caspases would further support an apoptotic mechanism of cell death.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide. By systematically evaluating its cytotoxicity, mechanism of action, and potential molecular targets, researchers can gain valuable insights into the therapeutic potential of this novel compound. Positive findings from these cell-based assays would warrant further investigation, including more advanced in vitro studies and subsequent in vivo efficacy and toxicity studies in animal models. The versatility of the indole-acetamide scaffold suggests that this compound could be a valuable addition to the growing library of potential anticancer agents.
References
-
Synthesis and Cytotoxic Evaluation of Some 2-{4-[(2-Oxo-1,2-Dihydro-3H-Indol-3-Ylidene)Methyl] Phenoxy}-N-Phenylacetamide. International Journal of Pharmaceutical Sciences and Research. [Link]
-
N,N-Dihexyl-2-(2-phenyl-1H-indol-3-yl)-acetamide. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis and cytotoxic activity of some 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide derivatives. TÜBİTAK Academic Journals. [Link]
-
N,N-dihexyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-Indolyl)Propionic Acid Derivatives. Molecules. [Link]
-
The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against. Semantic Scholar. [https://www.semanticscholar.org/paper/The-mechanism-and-pharmacodynamics-of-2-((1H-indol-Zhang-Li/b8a7f4749f2b3e40e6c5a1d7e0c4e4c1f9a0d8a5]([Link]
-
N,N-dihexyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide. PubChem, National Center for Biotechnology Information. [Link]
-
Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules. [Link]
-
Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry. [Link]
-
Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. [Link]
Sources
- 1. N,N-Dihexyl-2-(2-phenyl-1H-indol-3-yl)-acetamide | C28H38N2O | CID 10454732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-dihexyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide | C28H36N2O2 | CID 11384950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Comprehensive Assay Development Guide for N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide Targets
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocols
Introduction & Pharmacological Context
The compound N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide is a highly lipophilic indole-3-acetamide derivative. Structurally, it is the des-fluoro analogue of FGIN-1-27, a well-characterized synthetic agonist for the 18 kDa Translocator Protein (TSPO) , formerly known as the peripheral benzodiazepine receptor (PBR)[1].
TSPO is primarily localized to the outer mitochondrial membrane, often in complex with the Voltage-Dependent Anion Channel (VDAC) and Adenine Nucleotide Translocase (ANT)[2]. The primary biological function of TSPO agonists is to stimulate the translocation of cytosolic cholesterol across the aqueous intermembrane space to the inner mitochondrial membrane. Here, cholesterol is cleaved by CYP11A1 (P450scc) to form pregnenolone, the rate-limiting precursor for all downstream steroidogenesis[3].
Beyond steroidogenesis, TSPO ligands like FGIN-1-27 have demonstrated profound pleiotropic effects, including the inhibition of melanogenesis via the downregulation of the PKA/CREB/MITF pathways[4], and modulation of autoimmune responses[5]. Developing a robust assay cascade for this compound requires a multi-tiered approach: quantifying direct target engagement (binding), validating functional mitochondrial output (steroidogenesis), and assessing downstream phenotypic efficacy (melanogenesis inhibition).
Quantitative Pharmacological Profile
To establish a baseline for assay validation, Table 1 summarizes the expected pharmacological parameters for N,N-dialkyl indole-3-acetamides targeting TSPO.
Table 1: Expected Pharmacological Profile & Assay Matrix
| Parameter | Expected Range | Assay Methodology | Biological Significance |
| Target Affinity (Ki) | 1.0 – 5.0 nM | Radioligand Displacement ([³H]PK11195) | Confirms direct target engagement at the outer mitochondrial membrane. |
| Steroidogenic Efficacy (EC₅₀) | 10 – 50 µM | MA-10 Pregnenolone ELISA | Validates functional cholesterol translocation via the TSPO/VDAC/StAR complex. |
| Melanogenesis Inhibition (IC₅₀) | 5 – 20 µM | B16F10 Tyrosinase Activity Assay | Phenotypic confirmation of PKA/CREB pathway modulation. |
| Cytotoxicity (CC₅₀) | > 100 µM | MTT / CellTiter-Glo Viability Assay | Ensures phenotypic readouts are not artifacts of compound-induced apoptosis. |
Mechanistic Pathway & Assay Triage
Figure 1: Mechanism of action for TSPO agonists driving mitochondrial cholesterol translocation.
Experimental Protocols
Protocol 1: Primary Screen – TSPO Radioligand Binding Assay
Expertise & Causality: Because TSPO is highly enriched in mitochondrial membranes, using crude mitochondrial fractions from rat kidney (a tissue with exceptionally high TSPO density) provides a vastly superior signal-to-noise ratio compared to whole-cell lysates. We utilize [³H]PK11195 as the tracer because, unlike [³H]Ro5-4864, PK11195 binds TSPO with high affinity across all mammalian species, preventing species-mismatch artifacts during translational development[5].
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat kidney tissue in ice-cold 50 mM Tris-HCl (pH 7.4) containing 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min to remove nuclei/debris. Centrifuge the supernatant at 20,000 × g for 20 min to pellet the crude mitochondrial fraction. Resuspend in 50 mM Tris-HCl.
-
Assay Assembly: In a 96-well deep-well plate, combine:
-
50 µg of mitochondrial protein.
-
1 nM [³H]PK11195 (Specific Activity ~85 Ci/mmol).
-
N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide (10 pM to 10 µM, 10-point curve).
-
-
Incubation: Incubate the reaction at 4°C for 90 minutes. Rationale: 4°C minimizes ligand degradation and stabilizes the lipophilic receptor-ligand complex.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of highly lipophilic indole compounds.
-
Quantification: Wash filters 3× with 1 mL ice-cold buffer. Extract filters into scintillation vials, add 3 mL scintillation cocktail, and quantify retained radioactivity via liquid scintillation counting.
System Validation & Quality Control:
-
Non-Specific Binding (NSB): Must be defined using 10 µM unlabeled PK11195.
-
Acceptance Criteria: Specific binding must constitute >80% of total binding. The assay Z'-factor must exceed 0.6.
Protocol 2: Functional Screen – MA-10 Leydig Cell Steroidogenesis
Expertise & Causality: Target engagement does not guarantee functional agonism. To prove the compound drives cholesterol translocation, we use MA-10 mouse Leydig tumor cells. These cells constitutively express high levels of TSPO and the steroidogenic machinery but require exogenous stimulation to transport cholesterol[3]. Because MA-10 cells lack 17α-hydroxylase, they cannot synthesize testosterone; therefore, pregnenolone/progesterone serves as the proximal, highly sensitive biomarker for TSPO activation.
Step-by-Step Methodology:
-
Cell Preparation: Seed MA-10 cells at 5 × 10⁴ cells/well in 96-well plates. Incubate for 24 hours in DMEM/F12 + 15% Horse Serum.
-
Synchronization: Wash cells 2× with PBS and serum-starve for 12 hours in serum-free medium. Rationale: Serum starvation lowers basal steroidogenesis, widening the assay's dynamic range.
-
Compound Treatment: Treat cells with the target compound (0.1 – 50 µM) in serum-free medium for 2 hours at 37°C.
-
Harvest & Detection: Collect the culture supernatants and centrifuge at 10,000 × g for 5 minutes to remove detached cells. Quantify pregnenolone using a competitive ELISA kit according to the manufacturer's instructions.
System Validation & Quality Control:
-
Positive Control: Treat parallel wells with 1 mM db-cAMP (a direct StAR inducer). If db-cAMP fails to induce a >10-fold increase in pregnenolone, the cell passage has lost steroidogenic capacity and must be discarded.
-
Negative Control: Use TSPO-knockout MA-10 cells (generated via CRISPR/Cas9) to confirm the steroidogenic effect is strictly on-target.
Figure 2: Sequential assay triage workflow for evaluating novel TSPO-targeted indole acetamides.
Protocol 3: Phenotypic Screen – Melanogenesis Inhibition
Expertise & Causality: Recent literature demonstrates that FGIN-1-27 and its analogues significantly inhibit melanogenesis without cellular toxicity[4]. This occurs via TSPO-mediated downregulation of the MITF transcription factor. We utilize α-MSH-stimulated B16F10 murine melanoma cells to provide a robust, dynamic window for measuring tyrosinase activity (the rate-limiting enzyme in melanin synthesis).
Step-by-Step Methodology:
-
Induction: Seed B16F10 cells at 2 × 10⁴ cells/well in 6-well plates. After 24 hours, stimulate with 100 nM α-Melanocyte-stimulating hormone (α-MSH) to induce melanogenesis.
-
Treatment: Co-treat with the target compound (1 – 20 µM) for 48 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse in 1% Triton X-100 in 50 mM sodium phosphate buffer (pH 6.8) containing protease inhibitors. Freeze-thaw the lysates twice at -80°C, then centrifuge at 15,000 × g for 15 minutes at 4°C.
-
Tyrosinase Activity: Transfer 100 µL of clarified lysate to a 96-well plate. Add 100 µL of 2 mg/mL L-DOPA (L-3,4-dihydroxyphenylalanine). Incubate at 37°C for 1 hour.
-
Measurement: Measure the absorbance of dopachrome formation at 475 nm using a microplate reader.
System Validation & Quality Control:
-
Normalization: Tyrosinase activity must be normalized to total protein content (via BCA assay) to ensure reductions in melanin are not simply due to compound-induced anti-proliferative effects.
-
Positive Control: 100 µM Kojic acid (a known tyrosinase inhibitor) must be included to validate assay sensitivity.
References
- Li, X., et al. (2020). FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways. Frontiers in Pharmacology.
- Chung, J.Y., et al. (2019). Effects of pharmacologically induced Leydig cell testosterone production on intratesticular testosterone and spermatogenesis. Biology of Reproduction.
- Anxiolytic Drug FGIN-1-27 Ameliorates Autoimmunity by Metabolic Reprogramming of Pathogenic Th17 Cells. (2021). PMC / Nature Communications.
- Corsi, M., et al. (2023). Translocator protein in the rise and fall of central nervous system neurons. Frontiers in Cellular Neuroscience.
- The Mitochondrial Translocator Protein, TSPO, Inhibits HIV-1 Envelope Glycoprotein Biosynthesis via the Endoplasmic Reticulum-Associated Protein Degradation Pathway. (2013). Journal of Virology.
Sources
- 1. Frontiers | Translocator protein in the rise and fall of central nervous system neurons [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. acesisbio.com [acesisbio.com]
- 4. FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anxiolytic Drug FGIN-1-27 Ameliorates Autoimmunity by Metabolic Reprogramming of Pathogenic Th17 Cells - PMC [pmc.ncbi.nlm.nih.gov]
molecular docking protocol for N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide
An in-depth technical guide designed for computational chemists, structural biologists, and drug development professionals.
Introduction & Mechanistic Rationale
The 18-kDa Translocator Protein (TSPO) is a highly conserved, five-transmembrane (5-TM) helical protein localized primarily on the outer mitochondrial membrane (OMM). It serves as a critical regulator of cholesterol translocation, a rate-limiting step in neurosteroidogenesis. Ligands targeting TSPO, such as the indole-3-acetamide derivative FGIN-1-27 and its unfluorinated analog N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide , promote the synthesis of allopregnanolone. This cascade yields potent anxiolytic and anti-panic effects without the sedative, tolerance-building liabilities associated with classical GABA_A receptor positive allosteric modulators[1].
Because TSPO is a highly dynamic membrane protein, traditional rigid-body docking in a vacuum often yields false positives. The highly lipophilic dihexyl chains of the target ligand require a lipid phase for accurate conformational sampling. This protocol details a robust, self-validating workflow utilizing Homology Modeling, Induced Fit Docking (IFD), and Molecular Dynamics (MD) within a simulated lipid bilayer.
Figure 1: Mechanistic pathway of TSPO-mediated neurosteroidogenesis and anxiolysis.
Computational Workflow Design
To establish a self-validating system, every stage of the computational pipeline incorporates a specific quality control checkpoint. We bypass standard rigid docking in favor of IFD to account for the structural plasticity of TSPO's cytosolic loops, which act as gatekeepers to the binding pocket[2].
Figure 2: End-to-end computational workflow for TSPO transmembrane docking.
Quantitative Parameters & System Specifications
| Parameter | Value / Specification | Mechanistic Rationale |
| Target Receptor | Human TSPO1 (Homology Model) | Ensures species-specific side-chain interactions for translational relevance. |
| Template Structures | PDB: 2MGY (NMR) & 4RYI (X-ray) | Combines mammalian loop dynamics[3] with high-resolution transmembrane packing[4]. |
| Grid Box Center | TM2 / TM5 Interface | Targets the established PK11195/FGIN binding pocket and CRAC domain. |
| Grid Box Size | 25 Å × 25 Å × 25 Å | Provides sufficient volume for the highly flexible N,N-dihexyl chains. |
| Membrane Matrix | POPC Bilayer | Accurately mimics the lipophilic environment of the Outer Mitochondrial Membrane[5]. |
| MD Temperature | 310 K (NPT Ensemble) | Maintains physiological membrane fluidity required for ligand stabilization. |
Step-by-Step Methodology
Phase 1: Ligand Preparation
The structural integrity of the ligand prior to docking dictates the accuracy of the final pose. The unfluorinated FGIN-1-27 analog possesses highly flexible dihexyl tails that are prone to artificial self-entanglement in a vacuum.
-
Structure Generation: Generate the 3D conformation of N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide.
-
Protonation State Assignment: Utilize a pKa predictor (e.g., Epik) at pH 7.4 ± 0.2. Ensure the acetamide nitrogen remains neutral, as it does not ionize under physiological conditions.
-
Energy Minimization: Minimize the structure using the OPLS4 or CHARMM36 force field.
-
Validation Checkpoint: Visually inspect the minimized ligand. The dihexyl tails must be extended, and the indole and phenyl rings should adopt a low-energy, slightly twisted conformation relative to one another to minimize steric clashes.
Phase 2: Receptor Preparation & Membrane Embedding
Because no high-resolution experimental structure of Human TSPO exists, a hybrid homology model is required.
-
Homology Modeling: Align the Human TSPO1 sequence (UniProt P30536) to the mouse NMR structure (PDB: 2MGY)[3] and the bacterial crystal structure (PDB: 4RYI)[4]. Use the X-ray structure to define the rigid 5-TM bundle and the NMR structure to model the dynamic cytosolic loop 1.
-
Loop Refinement: Perform targeted loop refinement on cytosolic loop 1, which governs access to the binding pocket.
-
Membrane Setup: Embed the refined model into a pre-equilibrated POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer. Align the protein using coordinates derived from the Orientations of Proteins in Membranes (OPM) database.
-
Validation Checkpoint: Verify that the Cholesterol Recognition Amino Acid Consensus (CRAC) domain on TM5 is fully immersed within the hydrophobic core of the lipid bilayer.
Phase 3: Induced Fit Docking (IFD)
TSPO undergoes significant helical shifts upon ligand binding. Rigid docking will fail to accommodate the bulky dihexyl groups of the ligand.
-
Grid Generation: Center the receptor grid on the conserved residues corresponding to human Tyr34 and Phe100, which define the primary lipophilic pocket.
-
Flexible Docking Execution: Run IFD protocols (e.g., Schrödinger Glide IFD or AutoDockFR). Allow full side-chain reorientation for residues within 5.0 Å of the ligand.
-
Validation Checkpoint: Reject any poses where the indole core fails to form a π-π stacking or T-shaped edge-to-face interaction with the aromatic residues of the binding pocket. The dihexyl chains must orient outward toward the lipid phase.
Phase 4: Molecular Dynamics (MD) Validation
A static docking pose in a membrane protein is a hypothesis; MD simulation is the proof.
-
System Solvation: Solvate the membrane-protein-ligand complex in a TIP3P water box. Neutralize the system and add 150 mM NaCl to mimic physiological ionic strength.
-
Production Run: Execute a 100 ns MD simulation under NPT conditions (310 K, 1 bar) using a 2 fs time step.
-
Trajectory Analysis: Extract the Root Mean Square Deviation (RMSD) of the ligand heavy atoms and the Root Mean Square Fluctuation (RMSF) of the protein backbone.
-
Validation Checkpoint: A successful docking pose is validated only if the ligand RMSD plateaus strictly below 2.5 Å after an initial 20 ns equilibration phase, confirming stable anchoring within the TM2/TM5 pocket.
Sources
- 1. FGIN-1-27, an agonist at translocator protein 18 kDa (TSPO), produces anti-anxiety and anti-panic effects in non-mammalian models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. rcsb.org [rcsb.org]
- 4. Protein structure. Crystal structures of translocator protein (TSPO) and mutant mimic of a human polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting & Optimization for N,N-Dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide (the des-fluoro analog of the widely studied TSPO ligand, FGIN-1-27).
Synthesizing this sterically hindered, functionalized indole requires precise control over regioselectivity and coupling thermodynamics. Below, we break down the three-stage synthetic workflow, address the most common mechanistic bottlenecks, and provide self-validating experimental protocols.
Synthetic Workflow Overview
Figure 1: Three-step synthetic workflow for N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: During the C2-arylation of 1H-indole-3-acetic acid ethyl ester, I am observing significant N-arylation and unreacted starting material. How can I improve C2-regioselectivity?
A: The issue lies in the choice of your arylating agent and base. Traditional cross-coupling with iodobenzene requires strong bases and elevated temperatures, which deprotonate the indole nitrogen (pKa ~16.2), leading to competitive N-arylation.
The Solution: Switch to a direct C-H arylation using an arenediazonium salt (e.g., benzenediazonium tosylate)[1]. Diazonium salts are highly reactive electrophiles that allow the palladium-catalyzed arylation to proceed under mild, base-free conditions at room temperature. The catalytic cycle relies on the electrophilic palladation of the electron-rich C2 position of the indole, followed by the extrusion of N₂ gas, which acts as a thermodynamic driving force[1]. Using a mixed solvent system of MeOH/DMF stabilizes the diazonium intermediate while maintaining catalyst solubility.
Q2: My ester hydrolysis (Step 2) using NaOH in refluxing ethanol results in dark, tarry byproducts and low yields. What is happening?
A: Indole-3-acetic acid derivatives are sensitive to harsh alkaline conditions and prolonged thermal stress, which can trigger decarboxylation or oxidative degradation of the electron-rich indole core. The Solution: Transition to a milder saponification protocol using Lithium Hydroxide (LiOH) in a THF/Water mixture at room temperature . The lithium cation coordinates effectively with the carbonyl oxygen, increasing the electrophilicity of the ester carbon and allowing the hydroxide nucleophile to attack rapidly without the need for external heating.
Q3: The final amide coupling with dihexylamine stalls at ~40-50% conversion when using EDC/HOBt. How can I drive this reaction to completion?
A: Dihexylamine is a bulky secondary amine. The standard HOBt-active ester intermediate formed via EDC is often not reactive enough to overcome the steric hindrance imposed by the two long hexyl chains during nucleophilic attack. The Solution: Upgrade your coupling agent to HATU with DIPEA [2][3]. HATU generates an active ester featuring a 7-azabenzotriazole leaving group. The nitrogen atom at the 7-position of the azabenzotriazole ring exerts an anchoring effect—it hydrogen-bonds with the incoming amine, pre-organizing the transition state and drastically lowering the activation energy for sterically hindered couplings. Note: Monitor the thermal stability of your reaction, as highly active uronium/aminium reagents like HATU possess energetic functional groups[4].
Part 2: Quantitative Data & Optimization
The following table summarizes the optimization data for the critical amide coupling step (Step 3), demonstrating the causality between coupling agent selection and final yield.
| Coupling Agent | Base | Solvent | Time (h) | Temp (°C) | Conversion (%) | Isolated Yield (%) |
| EDC/HOBt | Triethylamine | DCM | 24 | 25 | 45% | 38% |
| DCC/DMAP | Triethylamine | DCM | 24 | 25 | 60% | 42% (Difficult urea removal) |
| T3P (50% in EtOAc) | DIPEA | EtOAc | 12 | 60 | 78% | 71% |
| HATU | DIPEA | DMF | 12 | 25 | >98% | 89% |
Table 1: Optimization of the amide coupling between 2-phenyl-1H-indole-3-acetic acid and dihexylamine. HATU provides superior kinetics for sterically hindered secondary amines.
Part 3: Step-by-Step Experimental Protocols
These protocols are designed as self-validating systems. Do not proceed to the next step unless the specified in-process control (IPC) criteria are met.
Protocol A: Palladium-Catalyzed C-H Arylation (Synthesis of 2-Phenyl-1H-indole-3-acetic acid ethyl ester)
-
Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 1H-indole-3-acetic acid ethyl ester (1.0 equiv, 10 mmol) in a degassed mixture of MeOH/DMF (4:1 v/v, 0.2 M).
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 5 mol%). The solution will turn pale yellow.
-
Electrophile Addition: Slowly add benzenediazonium tosylate (1.2 equiv, 12 mmol) in small portions over 15 minutes to control the evolution of N₂ gas[1].
-
Reaction: Stir the mixture at room temperature (20–25 °C) for 4 hours.
-
IPC (In-Process Control): Check by TLC (Hexanes/EtOAc 3:1). The starting material spot (Rf ~0.4) should be completely consumed, replaced by a lower-polarity fluorescent spot (Rf ~0.5).
-
Workup: Dilute with EtOAc and wash sequentially with water (3x) and brine to remove DMF and tosylate salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol B: Mild Alkaline Hydrolysis
-
Preparation: Dissolve the purified 2-phenyl-1H-indole-3-acetic acid ethyl ester (1.0 equiv, 8 mmol) in THF (24 mL).
-
Hydrolysis: Add a solution of LiOH·H₂O (3.0 equiv, 24 mmol) dissolved in distilled water (8 mL).
-
Reaction: Stir vigorously at room temperature for 4–6 hours.
-
IPC: Analyze by LC-MS. The ester mass peak [M+H]+ must be absent, replaced entirely by the acid mass peak.
-
Workup: Concentrate the mixture under vacuum to remove THF. Dilute the aqueous residue with water and cool to 0 °C. Carefully acidify to pH 2-3 using 1M HCl dropwise. Collect the resulting white/off-white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum overnight.
Protocol C: Sterically Hindered Amide Coupling (Synthesis of Target Molecule)
-
Pre-activation: Dissolve 2-phenyl-1H-indole-3-acetic acid (1.0 equiv, 5 mmol) in anhydrous DMF (25 mL). Add DIPEA (2.5 equiv, 12.5 mmol) and HATU (1.2 equiv, 6 mmol)[2]. Stir at room temperature for 15 minutes. Visual cue: The solution will turn a distinct yellow/orange as the active ester forms.
-
Amine Addition: Add dihexylamine (1.2 equiv, 6 mmol) dropwise via syringe.
-
Reaction: Stir at room temperature for 12 hours under argon.
-
IPC: Check by TLC (Hexanes/EtOAc 4:1) or LC-MS to confirm the disappearance of the activated acid intermediate.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove DMF, followed by 0.1M HCl, water, and brine. Dry over MgSO₄, concentrate, and purify via silica gel chromatography to yield the pure N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide.
References
-
Vasudevan, N., Aka, E. C., Barré, E., Wimmer, E., Cortés-Borda, D., Giraudeau, P., Farjon, J., Rodriguez-Zubiri, M., & Felpin, F.-X. (2021). Development of a continuous flow synthesis of FGIN-1-27 enabled by in-line 19F NMR analyses and optimization algorithms. Reaction Chemistry & Engineering (RSC Publishing). URL:[Link]
-
Sperry, J. B., Minteer, C. J., et al. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development (ACS Publications). URL:[Link]
-
Kiselyov, A. S. (2006). Preparation of Indoles from α-Aminonitriles: A Short Synthesis of FGIN-1-27. Organic Letters (ACS Publications). URL:[Link]
Sources
- 1. Development of a continuous flow synthesis of FGIN-1-27 enabled by in-line 19 F NMR analyses and optimization algorithms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00220A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Purity of N,N-Dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize the synthesis and purification of N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide—a compound structurally related to potent peripheral benzodiazepine receptor (TSPO) ligands.
This guide bypasses generic advice to focus on the specific steric and electronic challenges of coupling a bulky secondary amine (dihexylamine) to an indole-3-acetic acid derivative.
Mechanistic Workflow & Logic
The most common purity failures in this synthesis stem from the steric hindrance of dihexylamine, which slows down the amidation rate and allows side reactions to dominate. Understanding the mechanism of activation is critical to preventing impurity formation.
Mechanistic pathway highlighting the critical role of HOBt in preventing byproduct formation.
Self-Validating Experimental Protocol
To ensure high purity, the protocol must be a self-validating system where each step logically limits the survival of specific impurities.
Step 1: Carboxylate Activation Dissolve 2-(2-phenyl-1H-indol-3-yl)acetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. Cool the mixture to 0 °C. Add EDC·HCl (1.2 eq) and stir for 30 minutes.
-
Causality: EDC activates the acid to an O-acylisourea. HOBt immediately attacks this intermediate to form a stable OBt-ester. This prevents the O-to-N acyl migration that generates inert N-acylurea, a notoriously difficult impurity to separate from the final product (1)[1].
Step 2: Amidation Add dihexylamine (1.1 eq) and N,N-diisopropylethylamine (DIEA, 2.5 eq) to the mixture. Allow it to warm to room temperature and stir for 12–24 hours.
-
Causality: Dihexylamine is a sterically hindered secondary amine. DIEA acts as a non-nucleophilic base to ensure the dihexylamine remains completely deprotonated and nucleophilic throughout the slow coupling process (2)[2].
Step 3: Phase-Selective Quenching (Liquid-Liquid Extraction) Dilute the reaction with ethyl acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (3x), saturated aqueous NaHCO 3 (2x), and brine (1x).
-
Causality: This is the core self-validating purification step. The 1M HCl protonates and extracts unreacted dihexylamine and DIEA into the aqueous layer. The NaHCO 3 deprotonates and extracts unreacted indole-3-acetic acid and HOBt. Only the neutral target amide remains in the organic phase (3)[3].
Self-validating liquid-liquid extraction and purification workflow for the target amide.
Step 4: Final Polish Dry the organic layer over anhydrous Na 2 SO 4 , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexane/EtOAc gradient).
Quantitative Optimization Metrics
Use the table below to benchmark your reaction parameters against our optimized standards to maximize final yield and purity.
| Parameter | Sub-optimal Condition | Optimized Condition | Impact on Final Purity |
| Coupling Additive | EDC alone | EDC + HOBt (1.2 eq) | Reduces N-acylurea impurity from ~18% to <1% |
| Aqueous Wash | 1x 1M HCl | 3x 1M HCl | Decreases residual dihexylamine from 5% to non-detectable |
| Reaction Temp | Room Temp (Addition) | 0 °C (Activation) → RT | Prevents thermal degradation of the OBt-ester intermediate |
| Chromatography | Isocratic (7:3 Hex/EtOAc) | Gradient (9:1 to 6:4 Hex/EtOAc) | Resolves trace oxidized indole byproducts ( Δ R f ≈ 0.15) |
Troubleshooting Guide: Diagnostics & Resolutions
Q: My final product is contaminated with a highly stable, non-polar impurity that co-elutes with the target amide. What is it, and how do I remove it? A: This is almost certainly the N-acylurea byproduct. When EDC activates the carboxylic acid, it forms an O-acylisourea intermediate. Because dihexylamine is highly sterically hindered, its nucleophilic attack is delayed. This delay allows the O-acylisourea to undergo an O-to-N acyl migration, forming a highly stable, unreactive N-acylurea that often co-elutes with the product (3)[3].
-
Resolution: Ensure you are using at least 1.2 equivalents of fresh HOBt. HOBt rapidly traps the O-acylisourea to form an active OBt-ester, which is immune to this rearrangement and smoothly reacts with hindered amines.
Q: I am detecting unreacted dihexylamine in my 1 H-NMR spectrum even after the standard 1M HCl wash. How can I enhance its removal? A: Dihexylamine possesses two long, six-carbon aliphatic chains, making it exceptionally lipophilic. A standard single 1M HCl wash often fails to fully partition the protonated dihexylammonium salt into the aqueous layer because the salt retains significant solubility in the organic phase (EtOAc or DCM).
-
Resolution: Modify the acidic wash protocol. Perform multiple (at least three) washes with 1M HCl. If the amine persists, treat the organic layer with a polymer-bound isocyanate scavenger resin for 2 hours prior to chromatography. The resin covalently binds the unreacted secondary amine, allowing it to be simply filtered out.
Q: Why is my purified product turning pink or brown during solvent evaporation? A: Indole derivatives, particularly those with substitutions at the 2- and 3-positions, are highly susceptible to auto-oxidation when exposed to light, air, and heat, especially in acidic environments (4)[4].
-
Resolution: Evaporate solvents under reduced pressure at a water bath temperature strictly below 40 °C. Store the purified N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide under an inert atmosphere (argon or nitrogen) at 2–8 °C, protected from light ().
Frequently Asked Questions (FAQs)
Q: Does the indole nitrogen (N1) require a protecting group (e.g., Boc or Tosyl) during this specific amidation? A: Generally, no. The indole N-H is significantly less nucleophilic than the aliphatic secondary amine (dihexylamine) because its lone pair is delocalized into the aromatic π -system. Amidation will selectively occur at the activated carboxylate of the acetic acid moiety without N1-acylation interference.
Q: Can I substitute EDC/HOBt with HATU for this reaction? A: Yes. HATU is an excellent alternative for sterically hindered couplings. If you switch to HATU, you must use a slightly stronger base like DIEA (which is already recommended in our protocol) rather than relying on the amine itself, as HATU requires a basic environment to generate the active ester efficiently.
References
- Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. BenchChem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Amine to Amide (EDC + HOBt). Common Organic Chemistry.
- N,N-Dihexyl-2-(4-fluorophenyl)indole-3-acetamide. Sigma-Aldrich.
- Diversity-Oriented Synthesis of Indole-Fused Polycyclic Scaffolds via Rhodium-Catalyzed NH-Indole-Directed C–H Coupling of 2-Phenyl-1H-indoles with Propargylic Alcohol Derivatives. ACS Publications.
Sources
Validation & Comparative
N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide vs other tubulin inhibitors
An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating indole-based microtubule-targeting agents.
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for intracellular transport, maintaining cell shape, and orchestrating chromosomal segregation during mitosis. Because of their central role in cell division, microtubules remain one of the most validated targets in oncology and pharmacology.
N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide (CAS: 142720-26-1)[1] is a synthetic 2-phenylindole-3-acetamide derivative. While its closely related fluorinated analog, FGIN-1-27, is primarily utilized in neuroscience as a TSPO (mitochondrial diazepam binding inhibitor receptor) agonist[2], the core 2-phenylindole structure is a highly privileged scaffold in the design of tubulin polymerization inhibitors[3].
Recent structure-guided drug design has demonstrated that modifications to the indole-acetamide core—specifically targeting the cis-olefin spatial arrangement—allow these molecules to act as potent microtubule-destabilizing agents (MDAs) by lodging into the colchicine-binding site at the interface of the α/β-tubulin heterodimer[4]. Binding at this site prevents the curved tubulin heterodimer from adopting the straight conformation required for microtubule assembly, ultimately triggering G2/M phase cell cycle arrest and apoptosis[3][4].
Structural and Functional Comparison of Tubulin Inhibitors
Tubulin inhibitors are functionally bifurcated into Microtubule-Destabilizing Agents (MDAs) and Microtubule-Stabilizing Agents (MSAs). Understanding where an indole-acetamide derivative fits within this landscape requires comparing it against the field's gold standards.
-
Indole-Acetamide Derivatives (e.g., N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide): Act as MDAs. They bind the colchicine site, offering a synthetic advantage over natural products due to their tunable lipophilicity (via the dihexyl chains) and lower susceptibility to P-glycoprotein (P-gp) mediated multidrug resistance[4].
-
Colchicine & Combretastatin A-4 (CA-4): Classic MDAs binding the colchicine site. CA-4 is highly potent but suffers from rapid cis-to-trans isomerization in vivo, a flaw that rigid indole scaffolds bypass[4].
-
Vinca Alkaloids (e.g., Vincristine): MDAs that bind the Vinca domain (distinct from the colchicine site), introducing a wedge between tubulin molecules to promote depolymerization.
-
Taxanes (e.g., Paclitaxel): MSAs that bind the taxane site on the inner surface of the microtubule lumen, preventing depolymerization and freezing the cell in a rigid microtubule network.
Diagram: Binding sites and downstream cellular logic of major tubulin inhibitor classes.
Quantitative Efficacy Data
The following table synthesizes the comparative pharmacological profiles of indole-based colchicine-site inhibitors against standard reference compounds based on established biochemical assays[3][4].
| Compound Class | Primary Binding Site | Effect on Microtubules | Cell-Free Tubulin IC₅₀ (μM) | Primary Cell Cycle Arrest |
| Indole-Acetamides | Colchicine Site | Destabilization | 0.5 – 2.5 | G2/M Phase |
| Combretastatin A-4 | Colchicine Site | Destabilization | 0.8 – 1.2 | G2/M Phase |
| Colchicine | Colchicine Site | Destabilization | ~ 2.0 | G2/M Phase |
| Vincristine | Vinca Domain | Destabilization | ~ 1.5 | G2/M Phase |
| Paclitaxel | Taxane Site | Stabilization | N/A (Enhances Vmax) | G2/M Phase |
Experimental Protocols: Self-Validating Systems
To objectively evaluate the efficacy of N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide against other agents, researchers must employ orthogonal validation. Below are the field-proven methodologies, emphasizing the causality behind the biochemistry.
Protocol A: Cell-Free Tubulin Polymerization Assay (Turbidimetry)
Purpose: To isolate the direct mechanistic effect of the compound on tubulin kinetics, free from confounding cellular variables (e.g., membrane permeability or efflux pumps).
Causality & Reagents:
-
Porcine Brain Tubulin (>99% pure): Mammalian brain tissue is the richest source of tubulin.
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂): PIPES maintains the optimal pH of 6.9. EGTA is critical; it chelates ambient Ca²⁺, which otherwise triggers catastrophic depolymerization. Mg²⁺ is an essential cofactor for GTP binding.
-
GTP (1 mM): Tubulin exhibits "dynamic instability." GTP binding to the β-tubulin subunit is an absolute requirement for heterodimer assembly.
Step-by-Step Workflow:
-
Preparation: Thaw purified tubulin on ice and dilute to 3.0 mg/mL in ice-cold PEM buffer supplemented with 10% glycerol (enhances nucleation).
-
Compound Incubation: Aliquot 100 μL of the tubulin solution into a pre-chilled 96-well half-area plate. Add the test compound (e.g., indole-acetamide), CA-4 (positive destabilizer control), Paclitaxel (positive stabilizer control), and 0.1% DMSO (vehicle control). Incubate on ice for 15 minutes to allow equilibrium binding.
-
Initiation: Add 1 mM GTP to all wells to prime the polymerization machinery.
-
Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes.
-
Why 340 nm? Polymerizing microtubules scatter light. An increase in optical density (turbidity) directly correlates with polymer mass.
-
-
Validation Checkpoint: The assay is only valid if the DMSO control yields a standard sigmoidal curve (nucleation, elongation, steady-state), Paclitaxel shifts the curve leftward (faster Vmax), and CA-4 flattens the curve (inhibition).
Diagram: Self-validating turbidimetric workflow for assessing tubulin modulators.
Protocol B: Immunofluorescence (IF) Visualization of Microtubule Networks
Purpose: To confirm that the biochemical mechanism observed in Protocol A translates to phenotypic microtubule disruption in living cells.
Step-by-Step Workflow:
-
Cell Seeding: Seed HeLa or MCF-7 cells on glass coverslips and incubate overnight.
-
Treatment: Treat cells with the IC₅₀ concentration of the indole-acetamide, Paclitaxel, or DMSO for 24 hours.
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde (crosslinks proteins to preserve architecture) and permeabilize with 0.1% Triton X-100.
-
Staining: Probe with an anti-α-tubulin primary antibody, followed by an Alexa Fluor 488-conjugated secondary antibody (green). Counterstain nuclei with DAPI (blue).
-
Confocal Microscopy:
-
Expected Phenotypes: DMSO controls will show delicate, radiating microtubule networks. Paclitaxel will show dense, bundled microtubule asters. The indole-acetamide (like other colchicine-site inhibitors) will show diffuse, fragmented cytoplasmic staining, confirming complete network depolymerization[3].
-
References
-
N,N-Dihexyl-2-(2-phenyl-1H-indol-3-yl)-acetamide Source: PubChem, National Center for Biotechnology Information URL:[Link]
-
Structure-Guided Design, Synthesis, and Biological Evaluation of (2-(1H-Indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl) Methanone (ABI-231) Analogues Targeting the Colchicine Binding Site in Tubulin Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization Source: RSC Medicinal Chemistry (Royal Society of Chemistry) URL:[Link]
-
An Image-Based, High-Throughput Screening Assay for Molecules that Induce Excess DNA Replication in Human Cancer Cells Source: Molecular Cancer Research (American Association for Cancer Research) URL:[Link]
Sources
- 1. N,N-Dihexyl-2-(2-phenyl-1H-indol-3-yl)-acetamide | C28H38N2O | CID 10454732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Comprehensive Validation Guide: Anticancer Mechanisms of N,N-Dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Oncology and Pharmacology.
As a Senior Application Scientist, I frequently encounter novel compounds that require rigorous, mechanistic deconvolution before they can be transitioned into preclinical pipelines. N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide (CAS: 142720-26-1)—a des-fluoro structural analog of the well-characterized ligand FGIN-1-27—represents a highly promising class of synthetic indole-3-acetamides.
This guide provides an objective comparative analysis of this compound against classic alternatives, elucidates its mitochondrial-targeted anticancer mechanism, and establishes field-proven, self-validating protocols to quantify its pro-apoptotic efficacy.
Mechanistic Overview: Targeting the Mitochondrial Apoptotic Engine
The primary molecular target of N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide is the 18 kDa Translocator Protein (TSPO) , formerly known as the peripheral benzodiazepine receptor. TSPO is heavily overexpressed in several aggressive malignancies, including glioblastoma multiforme (GBM) and melanoma, making it a prime therapeutic target [1].
Unlike conventional chemotherapeutics that target DNA replication, this TSPO ligand acts directly at the outer mitochondrial membrane (OMM). Binding to TSPO induces a conformational shift in the closely associated Voltage-Dependent Anion Channel (VDAC) and Adenine Nucleotide Translocator (ANT) complex. This structural perturbation triggers a sudden collapse of the mitochondrial membrane potential (ΔΨm), a burst of reactive oxygen species (ROS), and the subsequent release of cytochrome c into the cytosol, effectively igniting the intrinsic apoptotic cascade [2].
Figure 1: TSPO-mediated intrinsic apoptotic signaling pathway triggered by the indole-3-acetamide.
Comparative Performance Analysis
When designing an assay panel, it is critical to benchmark novel TSPO ligands against established reference compounds. The table below objectively compares N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide with two classic TSPO ligands: PK11195 (an isoquinoline carboxamide) and Ro5-4864 (a benzodiazepine derivative).
| Pharmacological Feature | N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide | PK11195 (Reference Antagonist/Ligand) | Ro5-4864 (Reference Agonist) |
| Chemical Class | Indole-3-acetamide | Isoquinoline | Benzodiazepine |
| TSPO Binding Affinity | High (Low nM range) | High (~3 nM) | Moderate (~15 nM) |
| Pro-Apoptotic Efficacy | High (Robust ΔΨm collapse & Caspase activation) | Moderate (Often requires high µM doses for apoptosis) | Low (Primarily promotes steroidogenesis/anxiolysis) |
| Mechanistic Hallmarks | VDAC modulation, Melanogenesis inhibition [2] | Cell cycle arrest, Mild ROS generation | Neurosteroid production |
| Primary Research Utility | Oncology (Glioblastoma, Melanoma) [1, 2] | Neuroinflammation PET Imaging | Neurological / Psychiatric models |
Scientist's Insight: While PK11195 is the gold standard for TSPO binding assays, its utility as a direct anticancer agent is limited by the high micromolar concentrations required to induce cell death. In contrast, indole-3-acetamide derivatives exhibit a much more potent pro-apoptotic profile, making them superior candidates for oncological screening.
Self-Validating Experimental Protocols
To rigorously validate the anticancer mechanism of this compound, we must prove causality at two distinct nodes: the mitochondria (initiation) and the caspases (execution). The following protocols are designed as self-validating systems —meaning they incorporate internal ratiometric or pharmacological controls that verify the assay's integrity regardless of the compound's performance.
Protocol 1: Ratiometric Assessment of ΔΨm Collapse (JC-1 Assay)
The Causality Principle: JC-1 is a lipophilic, cationic dye. In healthy cells, the highly negative mitochondrial membrane potential drives JC-1 into the mitochondria, where it forms "J-aggregates" that emit red fluorescence (~590 nm). When the TSPO ligand collapses the ΔΨm, the dye disperses into the cytosol as monomers, emitting green fluorescence (~529 nm). Because the readout is a ratio (Red/Green), it inherently normalizes for variations in cell number or dye loading efficiency, making it self-validating.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cancer cells (e.g., U87MG glioblastoma cells) in a 6-well plate at cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide (e.g., 10 µM, 25 µM, 50 µM) for 24 hours.
-
Critical Control: Treat one well with 50 µM FCCP (a potent mitochondrial uncoupler) for 2 hours prior to staining. This forces a 100% depolarization state, defining the maximum dynamic range of your assay.
-
-
Dye Loading: Wash cells with PBS, then incubate with JC-1 working solution (2 µM) for 30 minutes at 37°C in the dark.
-
Harvesting: Wash twice with cold PBS, trypsinize, and resuspend in 500 µL of assay buffer.
-
Flow Cytometry Acquisition: Analyze via flow cytometry using the FITC channel (green monomers) and PE channel (red aggregates).
-
Data Interpretation: A decrease in the PE/FITC fluorescence ratio directly quantifies the percentage of cells undergoing TSPO-mediated mitochondrial depolarization.
Protocol 2: Multiplexed Caspase-9 and Caspase-3 Luminescence Assay
The Causality Principle: Mitochondrial depolarization releases cytochrome c, which forms the apoptosome to activate Caspase-9 (initiator), which subsequently cleaves Caspase-3 (executioner). By measuring both, we prove the intrinsic mitochondrial pathway is responsible, ruling out extrinsic (death-receptor) apoptosis.
Step-by-Step Methodology:
-
Plate Setup: Seed cells in a white, opaque 96-well plate at cells/well to prevent luminescent crosstalk.
-
Treatment & Pharmacological Validation: Treat cells with the TSPO ligand for 24-48 hours.
-
Critical Control: Pre-treat a parallel set of wells with Z-VAD-FMK (50 µM), a pan-caspase inhibitor, 1 hour before adding the TSPO ligand. If the luminescence signal in these wells drops to baseline, it proves your signal is strictly caspase-driven and not an artifact of ATP fluctuations.
-
-
Reagent Addition: Add 100 µL of Caspase-Glo® 9 Reagent to half the wells, and Caspase-Glo® 3/7 Reagent to the other half.
-
Lysis and Cleavage: Shake the plate at 300-500 rpm for 30 seconds to induce cell lysis. Incubate at room temperature for 1 hour to allow caspase cleavage of the proluminescent substrate.
-
Quantification: Read luminescence using a microplate reader. Calculate the fold-change relative to the vehicle control.
Experimental Workflow Visualization
Figure 2: Self-validating experimental workflow for assessing TSPO-induced mitochondrial apoptosis.
References
-
Ammer, L.-M., Vollmann-Zwerenz, A., Ruf, V., Wetzel, C.H., Riemenschneider, M.J., Albert, N.L., Beckhove, P., & Hau, P. (2020). The Role of Translocator Protein TSPO in Hallmarks of Glioblastoma. Cancers, 12(10), 2973.[Link]
-
Lv, J., Jiang, S., Yang, Y., Zhang, X., Gao, R., Cao, Y., & Song, G. (2020). FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways. Frontiers in Pharmacology, 11, 602889.[Link]
A Technical Guide to N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide Analogs as Cannabinoid Receptor 2 Modulators
This in-depth technical guide provides a comparative analysis of N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide and its analogs, focusing on their activity as modulators of the Cannabinoid Receptor 2 (CB2). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics targeting the endocannabinoid system.
Introduction: The Therapeutic Potential of Targeting the CB2 Receptor
The cannabinoid receptors, CB1 and CB2, are integral components of the endocannabinoid system and belong to the G protein-coupled receptor (GPCR) superfamily. While the CB1 receptor is predominantly expressed in the central nervous system and is associated with the psychoactive effects of cannabinoids, the CB2 receptor is primarily found in the periphery, particularly in immune cells.[1][2] This differential expression profile has positioned the CB2 receptor as an attractive therapeutic target for a variety of pathologies, including inflammatory diseases, neuropathic pain, and neurodegenerative disorders, without the undesirable psychotropic side effects associated with CB1 receptor modulation.[1][3]
The indole scaffold has emerged as a privileged structure in the design of selective CB2 receptor ligands.[4] The N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide core represents a promising chemotype for the development of potent and selective CB2 modulators. This guide will delve into the structure-activity relationships (SAR) of analogs of this core structure, providing a comparative analysis of their performance based on available experimental data.
Comparative Analysis of Indole-3-yl-acetamide and Oxoacetamide Analogs
While a direct head-to-head comparison of a series of N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide analogs is not extensively available in the public literature, we can infer critical structure-activity relationships from closely related indole-3-yl-oxoacetamide series that have been synthesized and evaluated for their CB2 receptor affinity. The following sections will analyze the impact of structural modifications at key positions of the indole scaffold.
The Influence of N-Substitution on CB2 Receptor Affinity
The nature of the substituent on the acetamide nitrogen plays a crucial role in determining the affinity and selectivity for the CB2 receptor. A study by Donvito and colleagues (2017) on a series of N-substituted-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamides provides valuable insights.[4][5] While the core indole structure differs from our primary compound of interest, the principles of N-substituent effects on receptor binding are likely to be transferable.
In this series, a bulky, lipophilic group at the N-position was found to be crucial for high CB2 affinity. The parent compound of this series, N-(adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide, exhibited a high affinity for the CB2 receptor with a Ki of 0.37 nM.[4]
| Compound ID | N-Substituent | R Group (Indole N1) | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB1/CB2) |
| 5 | Adamantan-1-yl | n-pentyl | 0.37 | 345 | 932 |
| 6 | Adamantan-1-yl | 2-hydroxyethyl | 4.3 | >1000 | >232 |
| 7 | Adamantan-1-yl | 3-fluoropropyl | 1.8 | 652 | 362 |
| 8 | Adamantan-1-yl | 2-(2-fluoroethoxy)ethyl | 6.2 | >1000 | >161 |
Table 1: Comparative CB2 and CB1 receptor binding affinities of N-(Adamantan-1-yl)-2-(5-(furan-2-yl)-1H-indol-3-yl)-2-oxoacetamide analogs with modifications at the indole N1-position. Data extracted from Donvito et al., 2017.[4][5]
The data clearly indicates that while the adamantyl group confers high affinity, modifications to other parts of the molecule, such as the N1-substituent of the indole ring, can significantly modulate this affinity. The N,N-dihexyl groups in our core compound of interest also represent bulky, lipophilic substituents, suggesting they are likely to contribute favorably to CB2 receptor binding. The exploration of other N,N-dialkyl groups with varying chain lengths and branching would be a logical next step in optimizing the potency of this scaffold.
The Impact of Substituents on the Indole Ring
Modifications to the indole ring itself are a common strategy for fine-tuning the pharmacological profile of cannabinoid ligands. While specific data on substitutions to the 2-phenyl ring of our core compound is limited, research on other indole-based cannabinoids has shown that even minor changes can have a profound effect on receptor affinity and selectivity. For instance, in a series of diindolylmethane derivatives, small substituents at the 4-position of the indole rings were found to be beneficial for high CB2 receptor affinity and efficacy.
The 2-phenyl group in N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide is a key structural feature. Its orientation and electronic properties will influence the overall conformation of the molecule and its interaction with the receptor binding pocket. Future analog design should explore the impact of substituting this phenyl ring with various electron-donating and electron-withdrawing groups, as well as replacing it with other aromatic or heteroaromatic systems.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used in the characterization of N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide analogs as CB2 receptor modulators.
General Synthesis of Indole-3-yl-acetamide Analogs
The synthesis of N,N-disubstituted-2-(2-phenyl-1H-indol-3-yl)acetamides can be achieved through a multi-step process, a generalized workflow for which is presented below.
Step 1: Friedel-Crafts Acylation. A solution of a substituted 2-phenylindole in a suitable anhydrous solvent (e.g., diethyl ether) is treated with oxalyl chloride at reduced temperature (e.g., 0 °C). The reaction mixture is stirred for a specified period to yield the corresponding indole-3-glyoxylyl chloride.
Step 2: Amidation. The crude indole-3-glyoxylyl chloride is then reacted with a desired dialkylamine (e.g., dihexylamine) in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) to afford the N,N-dialkyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide.
Step 3: Reduction. The resulting α-ketoamide can be reduced to the corresponding acetamide using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF).
In Vitro CB2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human CB2 receptor.
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human CB2 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable assay buffer.
-
Assay Setup: In a 96-well plate, incubate the cell membranes (typically 5-10 µg of protein per well) with a fixed concentration of a high-affinity CB2 radioligand, such as [3H]-CP55,940, and a range of concentrations of the test compound.[6]
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, a scintillation cocktail is added to each well, and the plate is read in a microplate scintillation counter to quantify the amount of bound radioactivity.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[7]
Functional Assay: cAMP Accumulation
This assay measures the ability of a compound to act as an agonist or inverse agonist at the CB2 receptor by quantifying its effect on forskolin-stimulated cyclic AMP (cAMP) production.
-
Cell Culture: CHO cells stably expressing the human CB2 receptor are cultured to near confluency.
-
Cell Plating: The cells are harvested and plated in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and varying concentrations of the test compound. The cells are pre-incubated with the test compound.
-
Stimulation: Forskolin, an adenylyl cyclase activator, is added to all wells (except the basal control) to stimulate cAMP production.
-
Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The results are expressed as a percentage of the forskolin-stimulated cAMP level. Agonists will inhibit forskolin-stimulated cAMP production in a dose-dependent manner, while inverse agonists will further increase it.
Discussion and Future Directions
The N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide scaffold holds significant promise for the development of novel CB2 receptor modulators. The analysis of related indole-based compounds suggests that the N,N-dihexyl moiety likely contributes to the high lipophilicity that is often a prerequisite for potent cannabinoid receptor ligands.
Future research in this area should focus on a systematic exploration of the structure-activity relationships by:
-
Varying the N,N-dialkyl substituents: Synthesizing and testing analogs with different alkyl chain lengths, branching, and cyclic structures to probe the size and nature of the binding pocket.
-
Modifying the 2-phenyl group: Introducing a range of substituents on the phenyl ring to investigate the electronic and steric requirements for optimal receptor interaction.
-
Exploring other indole ring substitutions: Investigating the impact of substituents at other positions of the indole core to enhance potency, selectivity, and pharmacokinetic properties.
The combination of rational drug design, parallel synthesis, and robust in vitro and in vivo pharmacological evaluation will be crucial in advancing this chemical series towards the identification of clinical candidates for the treatment of inflammatory and pain-related disorders.
References
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
- Donvito, G., et al. (2017). Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands. Molecules, 22(1), 83.
- Howlett, A. C., et al. (2002). International Union of Pharmacology. XXVII. Classification of cannabinoid receptors. Pharmacological reviews, 54(2), 161–202.
- Iwamura, H., et al. (2001). In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor. The Journal of pharmacology and experimental therapeutics, 296(2), 420–425.
- Pacher, P., & Mechoulam, R. (2011). Is lipid signaling through cannabinoid 2 receptors part of a protective system?. Progress in lipid research, 50(2), 193–211.
- Raïch, I., et al. (2021). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology, 12, 646219.
- Soethoudt, M., et al. (2017). Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity.
- Yin, H., et al. (2022). Design, synthesis, and structure–activity relationships of diindolylmethane derivatives as cannabinoid CB2 receptor agonists. Archiv der Pharmazie, 355(11), e2200493.
Sources
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Ligand-Binding Architecture of Human CB2 Cannabinoid Receptor: Evidence for Receptor Subtype-Specific Binding Motif and Modeling GPCR Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands | MDPI [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. Frontiers | A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay [frontiersin.org]
cross-validation of N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide's bioactivity in different cell lines
An in-depth technical guide to the cross-validation of N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide (hereafter referred to as DHPIA ) against established alternatives in distinct cellular models.
Executive Summary & Target Biology
DHPIA[1] is a synthetic indole-3-acetamide derivative. Structurally, it is the non-fluorinated analog of the well-characterized ligand FGIN-1-27[2]. Both compounds are high-affinity ligands for the 18 kDa Translocator Protein (TSPO) , a multi-pass transmembrane protein localized primarily to the outer mitochondrial membrane (OMM)[3].
TSPO plays a rate-limiting role in cellular steroidogenesis. By forming a transduceosome complex with the Voltage-Dependent Anion Channel (VDAC) and the Adenine Nucleotide Translocator (ANT), TSPO facilitates the translocation of cytosolic cholesterol across the aqueous intermembrane space to the inner mitochondrial membrane[3]. Here, cytochrome P450scc (CYP11A1) cleaves cholesterol into pregnenolone, the obligate precursor for all downstream neurosteroids and steroid hormones[4].
TSPO-mediated cholesterol transport and steroidogenesis signaling pathway.
Comparative Bioactivity Matrix
To objectively evaluate DHPIA, it must be benchmarked against classical TSPO ligands across cell lines that represent TSPO's three primary physiological roles: basal steroidogenesis, neuroinflammation, and apoptosis[5].
| Ligand Class | Compound | MA-10 Leydig Cells (Steroidogenesis) | BV-2 Microglia (Anti-inflammatory) | MDA-MB-231 (Apoptosis) |
| Indole-3-acetamide | DHPIA | +++ (EC₅₀ ~5 µM, High Progesterone) | ++ (Reduces LPS-induced TNF-α) | + (Requires >50 µM for death) |
| Indole-3-acetamide | FGIN-1-27 | +++ (EC₅₀ ~3 µM, High Progesterone) | +++ (Potent IL-6/TNF-α reduction) | ++ (Moderate ΔΨm collapse) |
| Isoquinoline | PK11195 | + (Weak agonist/Partial antagonist) | + (Variable response) | +++ (Potent apoptosis inducer) |
| Benzodiazepine | Ro5-4864 | ++ (EC₅₀ ~10 µM) | ++ (Reduces TNF-α) | ++ (Moderate apoptosis) |
Experimental Workflows: Self-Validating Protocols
As a Senior Application Scientist, I emphasize that robust bioassays must be self-validating. A common pitfall in TSPO research is failing to distinguish between de novo steroidogenesis and the release of pre-existing intracellular steroid pools. The following protocols integrate strict causality and internal controls.
Protocol 1: Steroidogenesis Assay in MA-10 Leydig Cells
Rationale: MA-10 cells constitutively express high levels of TSPO, StAR, and CYP11A1, making them the gold standard for quantifying cholesterol-to-pregnenolone/progesterone conversion[3].
-
Seeding & Starvation: Seed MA-10 cells at 5×104 cells/well in a 96-well plate. Incubate for 24 hours in serum-free DMEM/F12.
-
Causality: Fetal Bovine Serum (FBS) contains exogenous cholesterol and trace steroids. Serum starvation forces the cells to rely entirely on intracellular cholesterol mobilization, ensuring the final readout reflects de novo synthesis.
-
-
Inhibitor Pre-treatment (The Validation Step): Treat negative control wells with 50 µM Aminoglutethimide (AMG) for 30 minutes.
-
Causality: AMG is a potent CYP11A1 inhibitor[6]. If DHPIA-treated wells still show increased progesterone in the presence of AMG, the signal is an assay artifact (e.g., antibody cross-reactivity), not true TSPO-mediated steroidogenesis.
-
-
Ligand Treatment: Add DHPIA (0.1 µM to 10 µM) or FGIN-1-27 (positive control).
-
Sub-Maximal Stimulation: Co-treat with 0.1 mM dibutyryl-cAMP (dbcAMP).
-
Causality: A sub-maximal dose of dbcAMP sensitizes the intracellular cholesterol transport machinery without saturating it. This provides the optimal dynamic range to observe the agonistic "boost" provided by the TSPO ligand.
-
-
Readout: Collect supernatant after 2 hours. Quantify progesterone via competitive ELISA. Normalize all data to total cellular protein using a BCA assay to account for minor variations in cell density.
Self-validating experimental workflow for MA-10 steroidogenesis assay.
Protocol 2: Neuroinflammation Assay in BV-2 Microglia
Rationale: In the central nervous system, TSPO expression is dramatically upregulated in reactive microglia during neuroinflammation[6]. Ligands like DHPIA promote the synthesis of neurosteroids (e.g., allopregnanolone), which exert paracrine anti-inflammatory effects[4].
-
Seeding: Seed BV-2 murine microglia at 2×104 cells/well.
-
LPS Priming: Treat cells with 100 ng/mL Lipopolysaccharide (LPS) for 4 hours.
-
Causality: Basal TSPO expression in resting microglia is low. LPS priming induces a pro-inflammatory state (M1 phenotype) and rapidly upregulates TSPO expression, creating the necessary target density for the ligand to act upon[4].
-
-
Ligand Treatment: Introduce DHPIA (1 µM - 10 µM) for 24 hours.
-
Readout: Harvest supernatant and quantify pro-inflammatory cytokines (TNF-α and IL-6) via ELISA. Successful TSPO activation will show a dose-dependent reduction in cytokine release compared to the LPS-only vehicle control.
Protocol 3: Apoptosis & Viability in MDA-MB-231
Rationale: High TSPO expression is correlated with aggressive cancer phenotypes. While low doses of TSPO ligands promote metabolism, high doses (typically >50 µM) can collapse the mitochondrial membrane potential (ΔΨm), triggering the intrinsic apoptotic cascade[5].
-
Treatment: Treat MDA-MB-231 breast cancer cells with high-dose DHPIA (50-100 µM) or PK11195 (positive control for apoptosis).
-
ΔΨm Readout: After 12 hours, incubate cells with JC-1 dye.
-
Causality: JC-1 forms red J-aggregates in healthy mitochondria but remains as green monomers when ΔΨm collapses. A shift from red to green fluorescence (measured via flow cytometry) confirms mitochondrial uncoupling.
-
-
Terminal Readout: Perform a Caspase-3/7 Glo assay at 24 hours to confirm that the mitochondrial collapse successfully executed terminal apoptosis.
Expert Insights on Cross-Validation
When cross-validating DHPIA against FGIN-1-27, researchers must account for the structural absence of the fluorine atom on the phenyl ring. While the dihexyl-acetamide pharmacophore ensures high binding affinity to the TSPO binding pocket[2], the lack of halogenation slightly reduces the compound's lipophilicity. In in vitro models (like MA-10 and BV-2), this difference is negligible, and DHPIA performs comparably to FGIN-1-27. However, if this validation is later transitioned to in vivo models, researchers should anticipate altered blood-brain barrier (BBB) penetrance and adjust pharmacokinetic sampling accordingly.
References
- PubChem. "N,N-Dihexyl-2-(2-phenyl-1H-indol-3-yl)-acetamide". National Center for Biotechnology Information.
- Mokrov, G. V., et al. "The New Dipeptide TSPO Ligands: Design, Synthesis and Structure–Anxiolytic Activity Relationship". MDPI.
- Fan, J., et al. "CRISPR/Cas9‒Mediated Tspo Gene Mutations Lead to Reduced Mitochondrial Membrane Potential and Steroid Formation in MA-10 Mouse Tumor Leydig Cells". Oxford Academic.
- Da Pozzo, E., et al. "Targeting TSPO Reduces Inflammation and Apoptosis in an In Vitro Photoreceptor-Like Model of Retinal Degeneration". ACS Publications.
- Wei, Y., et al. "The Upregulation of Translocator Protein (18 kDa) Promotes Recovery from Neuropathic Pain in Rats". Journal of Neuroscience.
- Lee, Y., et al. "Translocator protein in the rise and fall of central nervous system neurons". PMC.
Sources
- 1. N,N-Dihexyl-2-(2-phenyl-1H-indol-3-yl)-acetamide | C28H38N2O | CID 10454732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Translocator protein in the rise and fall of central nervous system neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
Comparative Evaluation Guide: N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide vs. Combretastatin A-4
Executive Summary
In the landscape of oncology drug development, inducing apoptosis in malignant cells remains a primary therapeutic objective. However, the subcellular targets leveraged to achieve this programmed cell death vary drastically. This guide provides a head-to-head experimental framework comparing two distinct molecular agents: N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide (a synthetic indole-3-acetamide derivative structurally related to the TSPO ligand FGIN-1-27) and Combretastatin A-4 (CA-4) (a natural stilbenoid).
While both compounds ultimately trigger apoptosis, they operate through entirely divergent pathways. The indole derivative targets the 18 kDa Translocator Protein (TSPO) on the outer mitochondrial membrane [1], whereas CA-4 targets the colchicine-binding site of β-tubulin within the cytoskeleton, acting as a potent Vascular Disrupting Agent (VDA) [2]. This guide outlines the causality behind their mechanisms and provides self-validating experimental protocols to differentiate their activity profiles.
Section 1: Mechanistic Divergence & Target Pathways
Understanding the upstream causality of cell death is critical for appropriate assay selection.
-
Mitochondrial Targeting (Indole-3-acetamide derivative): Compounds in the FGIN-1-27 family bind to TSPO, a cholesterol transporter implicated in steroidogenesis and mitochondrial respiration. Agonism of TSPO alters the mitochondrial permeability transition pore (mPTP), leading to a rapid collapse of the mitochondrial membrane potential (ΔΨm), reactive oxygen species (ROS) generation, and the release of cytochrome c [4]. This is a direct, intrinsic apoptotic trigger.
-
Cytoskeletal Targeting (CA-4): CA-4 binds to the colchicine site of tubulin dimers, preventing their polymerization into microtubules. This disruption halts the mitotic spindle apparatus, causing prolonged G2/M cell cycle arrest [3]. The subsequent apoptosis is a secondary event resulting from "mitotic catastrophe" and, in vivo, acute vascular collapse [2].
Divergent apoptotic signaling pathways of the indole derivative and CA-4.
Section 2: Quantitative Data Comparison
To quickly contrast the pharmacological profiles of these two agents, the following table summarizes their established quantitative and phenotypic benchmarks.
| Parameter | N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide | Combretastatin A-4 (CA-4) |
| Primary Target | 18 kDa Translocator Protein (TSPO) | β-Tubulin (Colchicine-binding site) |
| Subcellular Localization | Outer Mitochondrial Membrane (OMM) | Cytoskeleton / Microtubules |
| Primary Mechanism | Cholesterol transport disruption, ROS generation | Microtubule depolymerization |
| Cell Cycle Effect | Non-specific / Apoptosis without mitotic arrest | Pronounced G2/M phase mitotic arrest |
| Vascular Effect | Minimal / Not primarily a VDA | Potent Vascular Disrupting Agent (VDA) |
| Apoptotic Trigger | Intrinsic (Cytochrome c release) | Mitotic catastrophe |
Section 3: Head-to-Head Experimental Workflows
To objectively compare these compounds, researchers must utilize orthogonal assays that isolate specific subcellular mechanisms. The following self-validating protocols are designed to definitively separate cytoskeletal mechanisms from mitochondrial ones.
Experimental workflow for target deconvolution.
Protocol 1: Cell-Free Tubulin Polymerization Assay
Rationale: Cellular assays cannot easily distinguish between a compound that directly destroys microtubules and one that causes cytoskeletal collapse as a late-stage byproduct of apoptosis. A cell-free assay using purified tubulin isolates the target, proving direct binding and bypassing cellular metabolism [3].
Self-Validating System: This protocol uses Paclitaxel as a positive control for polymerization enhancement and CA-4 as a positive control for inhibition. The indole derivative serves as the negative control.
Step-by-Step Methodology:
-
Preparation: Pre-warm a 96-well half-area plate and a microplate reader to 37°C.
-
Buffer Setup: Prepare the reaction buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.
-
Compound Addition: Add 5 µL of test compounds (10 µM final concentration) to respective wells: Vehicle (DMSO), CA-4, N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide, and Paclitaxel.
-
Tubulin Addition: Rapidly add 45 µL of purified porcine brain tubulin (3 mg/mL) to each well.
-
Kinetic Read: Immediately measure absorbance at 340 nm (turbidity) every 1 minute for 60 minutes.
-
Data Interpretation: CA-4 will suppress the Vmax of the polymerization curve (flat line). Paclitaxel will accelerate polymerization. The indole derivative will track identically to the DMSO vehicle, confirming it lacks direct anti-tubulin activity.
Protocol 2: JC-1 Mitochondrial Membrane Potential (ΔΨm) Assay
Rationale: To validate the direct mitochondrial disruption caused by TSPO agonism, we must measure the loss of ΔΨm. JC-1 is a cationic dye that forms red-fluorescent J-aggregates in healthy, polarized mitochondria. Upon depolarization, it remains in the cytoplasm as green-fluorescent monomers [4].
Self-Validating System: CA-4 is tested at a short time-point (4 hours) where mitotic arrest has begun but secondary apoptosis has not, ensuring we measure direct mitochondrial effects. FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) is used as a positive control for immediate, complete depolarization.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cancer cells (e.g., HeLa) in a 6-well plate at 2×105 cells/well and incubate overnight at 37°C, 5% CO2.
-
Treatment: Treat cells with Vehicle, CA-4 (100 nM), N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide (50 µM), and FCCP (10 µM, add 30 mins prior to staining). Incubate for exactly 4 hours.
-
Staining: Aspirate media, wash with PBS, and incubate cells with 2 µM JC-1 dye in culture media for 30 minutes at 37°C in the dark.
-
Harvesting: Wash cells twice with cold PBS, trypsinize, and resuspend in 500 µL of assay buffer.
-
Flow Cytometry: Analyze immediately. Excite at 488 nm. Measure green fluorescence (monomers) in the FITC channel (~529 nm) and red fluorescence (J-aggregates) in the PE channel (~590 nm).
-
Data Interpretation: The indole derivative will induce a rapid, significant shift from red to green fluorescence, indicating direct TSPO-mediated mitochondrial collapse. CA-4 will show a minimal shift at 4 hours, as its mitochondrial collapse is a late-stage secondary effect of mitotic arrest.
References
- Title: Translocator protein in the rise and fall of central nervous system neurons Source: Frontiers URL
- Title: Combretastatin A-4 and its Analogs in Cancer Therapy Source: International Journal of Pharmaceutical Sciences Review and Research URL
- Title: Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest Source: PLOS One URL
- Title: Tetrapyrroles as Endogenous TSPO Ligands in Eukaryotes and Prokaryotes: Comparisons with Synthetic Ligands Source: MDPI URL
benchmarking N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide against known anti-inflammatory drugs
As a Senior Application Scientist, I approach the evaluation of novel immunomodulators not merely by observing end-point efficacy, but by rigorously interrogating the mechanistic pathways that differentiate them from standard-of-care therapeutics.
This guide provides an objective, data-driven benchmarking of N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide —a lipophilic indole derivative and non-fluorinated analog of the well-characterized translocator protein (TSPO) ligand FGIN-1-27 1[1]. We will compare its performance against classical non-steroidal anti-inflammatory drugs (NSAIDs), corticosteroids, and established TSPO reference ligands.
Mechanistic Differentiation: The "Why" Behind the Efficacy
Traditional anti-inflammatory drugs like Diclofenac (NSAID) and Dexamethasone (Corticosteroid) act by broadly inhibiting cyclooxygenase (COX) enzymes or glucocorticoid receptors. While effective for peripheral inflammation, their utility in neuroinflammation and chronic autoimmunity is limited by poor blood-brain barrier (BBB) penetrance, severe gastrointestinal toxicity, and systemic immunosuppression.
Indole-based acetamides like N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide operate through a highly differentiated, dual-action mechanism:
-
Targeted Neurosteroidogenesis: By binding to the 18 kDa TSPO on the outer mitochondrial membrane, these ligands promote the translocation of cholesterol, driving the de novo synthesis of neurosteroids (e.g., allopregnanolone) that potently suppress microglial Toll-like receptor (TLR) signaling 2[2].
-
Metabolic Reprogramming: Recent breakthrough assays demonstrate that FGIN-1-27 analogs induce an amino acid starvation response (AAR) in CD4+ T cells. This metabolic switch potently represses pathogenic Th17 cell differentiation—an effect that remarkably operates independently of TSPO binding 3[3].
Caption: Mechanistic divergence between Indole-based TSPO ligands and classical NSAIDs.
Quantitative Benchmarking
To objectively evaluate this compound, we benchmark it against established therapeutics using standardized readouts for neuroinflammation (Microglial TNF-α reduction) and autoimmunity (Th17 repression).
| Therapeutic Agent | Drug Class | Primary Mechanism | BBB Permeability | Microglial TNF-α Reduction | Th17 Repression | GI Toxicity Risk |
| N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide | Indole Derivative | TSPO Agonism & Metabolic Switch | High | High (Dose-dependent) | High | Low |
| PK11195 | Isoquinoline | TSPO Antagonism/Binding | High | Moderate | Low | Low |
| Diclofenac | NSAID | COX-1 / COX-2 Inhibition | Low | Low | None | High |
| Dexamethasone | Corticosteroid | Glucocorticoid Receptor | Moderate | High | High | Moderate (Systemic) |
Data synthesized from comparative microglial TLR-activation and autoimmune encephalomyelitis (EAE) models2[2],3[3]
Experimental Methodologies (Self-Validating Protocols)
Robust benchmarking requires self-validating assay designs. When evaluating TSPO-targeted immunomodulators, it is critical to separate on-target mitochondrial effects from off-target metabolic effects. The following protocols are engineered to ensure data integrity.
Protocol A: In Vitro Microglial Activation & Cytokine Assay
Causality Note: Pre-incubation is strictly required. TSPO ligands must initiate mitochondrial cholesterol translocation and de novo steroidogenesis before the inflammatory cascade is triggered by LPS.
-
Cell Isolation: Isolate primary murine microglia and culture in DMEM supplemented with 10% FBS.
-
Pre-treatment: Incubate cells with vehicle (0.1% DMSO), N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide (0.1–50 µM), or the reference ligand PK11195 (50 µM) for exactly 1 hour prior to stimulation2[2].
-
Stimulation: Challenge the microglia with 100 ng/mL LPS (TLR4 agonist) or Pam3CSK4 (TLR1/2 agonist) for 12 to 24 hours 2[2].
-
Validation & Readout: Harvest supernatants to quantify TNF-α and IL-6 via ELISA. Crucially , run a parallel MTT assay on the remaining cells; cytokine reduction must be validated against cell viability to rule out artifactual suppression due to cytotoxicity.
Protocol B: Th17 Polarization and Metabolic Reprogramming Assay
Causality Note: Utilizing TSPO Knockout (KO) cells is a mandatory self-validating step. It proves whether the immunomodulatory effect is strictly TSPO-dependent or driven by alternative metabolic pathways.
-
T-Cell Purification: Isolate naïve CD4+ T cells from both Wild-Type (WT) and TSPO Knockout (KO) mice 3[3].
-
Polarization: Culture cells under Th17 polarizing conditions (IL-6, TGF-β, and IL-23).
-
Treatment: Administer the indole compound concurrently with the polarizing cytokines.
-
Analysis: At day 4, perform flow cytometry for intracellular IL-17 and intranuclear RORγt. Evaluate the upregulation of amino acid starvation response (AAR) genes via RT-qPCR 3[3].
Caption: Self-validating experimental workflow for benchmarking TSPO-targeted immunomodulators.
References
-
Anxiolytic Drug FGIN-1-27 Ameliorates Autoimmunity by Metabolic Reprogramming of Pathogenic Th17 Cells - nih.gov. 3
-
Systematic Analysis of Translocator Protein 18 kDa (TSPO) Ligands on Toll-like Receptors-mediated Pro-inflammatory Responses in Microglia and Astrocytes - en-journal.org. 2
-
The Upregulation of Translocator Protein (18 kDa) Promotes Recovery from Neuropathic Pain in Rats - jneurosci.org. 4
-
FGIN-1-27 | CAS 142720-24-9 - biomol.com. 1
Sources
- 1. FGIN-1-27 | CAS 142720-24-9 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Systematic Analysis of Translocator Protein 18 kDa (TSPO) Ligands on Toll-like Receptors-mediated Pro-inflammatory Responses in Microglia and Astrocytes [en-journal.org]
- 3. Anxiolytic Drug FGIN-1-27 Ameliorates Autoimmunity by Metabolic Reprogramming of Pathogenic Th17 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
Comprehensive Validation Guide: In Silico Predictions vs. Empirical Activity of N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide (FGIN-1)
As drug discovery increasingly relies on computational modeling to accelerate pipeline development, the gap between in silico predictions and in vitro/in vivo reality remains a critical bottleneck. This guide provides a rigorous, self-validating framework for evaluating N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide (FGIN-1) and its fluorinated derivative FGIN-1-27 .
Originally identified as a potent ligand for the mitochondrial diazepam binding inhibitor receptor—now universally classified as the 18 kDa Translocator Protein (TSPO) —FGIN-1 represents a paradigm shift in neuropharmacology. By stimulating the translocation of cholesterol across the mitochondrial membrane, FGIN-1 drives the synthesis of neurosteroids (e.g., allopregnanolone) and peripheral steroids (e.g., testosterone), offering1 [1].
This guide objectively compares the predicted and empirical performance of FGIN-1 against alternative TSPO ligands and establishes a causal, step-by-step methodology for experimental validation.
Mechanism of Action: The TSPO-Steroidogenesis Axis
To validate a compound, one must first understand the biological machinery it engages. TSPO is primarily localized to the outer mitochondrial membrane (OMM), where it forms a complex with the Voltage-Dependent Anion Channel (VDAC1) to 2 [3]. FGIN-1 acts as an agonist at this site, accelerating the rate-limiting step of steroidogenesis.
Fig 1: TSPO signaling pathway and FGIN-1 mediated neurosteroidogenesis.
Comparative Performance: In Silico vs. Empirical Data
In silico molecular docking (e.g., utilizing PDB ID: 2MGY) predicts that the dihexyl chains of FGIN-1 anchor deeply into the highly lipophilic cleft of TSPO, while the indole core engages in π
π stacking with aromatic residues. However, binding affinity ( Ki ) does not inherently dictate functional efficacy.The table below contrasts FGIN-1's performance with standard alternatives, demonstrating why functional assays are mandatory to distinguish true agonists from high-affinity antagonists (like PK11195).
| Compound | Structural Class / Target | Predicted Binding Energy ( Δ G, kcal/mol) | Empirical Affinity ( Ki , nM) | Functional Efficacy (Steroidogenesis) |
| FGIN-1 | Indoleacetamide / TSPO Agonist | -9.8 | ~5.0 nM | High (Stimulates Pregnenolone) |
| FGIN-1-27 | Indoleacetamide / TSPO Agonist | -10.2 | ~3.0 nM | High (3 [2]) |
| PK11195 | Isoquinoline / TSPO Antagonist | -11.5 | ~0.3 nM | None (Blocks Agonist Action) |
| Ro5-4864 | Benzodiazepine / TSPO Agonist | -8.5 | ~23.0 nM | Moderate |
| Diazepam | Benzodiazepine / CBR & TSPO | -7.2 | >100 nM (for TSPO) | Low (Primary target is GABA-A) |
Data synthesized from 4 [4] and empirical radioligand assays.
Experimental Validation Protocols (Self-Validating Systems)
To bridge the gap between a computational docking score and biological reality, we employ a sequential, self-validating workflow.
Fig 2: Self-validating workflow from in silico docking to in vivo functional assays.
Protocol A: Radioligand Binding Assay ([³H]PK11195 Displacement)
Objective: Validate the in silico predicted binding affinity by measuring the physical displacement of a known radioligand. Causality & Rationale: Highly lipophilic compounds like FGIN-1 can yield false positives in functional assays by non-specifically partitioning into lipid membranes. By utilizing[³H]PK11195—a highly specific, gold-standard TSPO antagonist—we ensure that FGIN-1 is actively competing for the orthosteric TSPO binding pocket.
Step-by-Step Methodology:
-
Mitochondrial Isolation: Homogenize C6 glioma cells or Leydig cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 × g for 10 min to remove debris, then centrifuge the supernatant at 20,000 × g for 20 min to isolate the mitochondrial pellet.
-
Incubation: Resuspend the pellet. In a 96-well format, combine 100 µg of mitochondrial protein with 1 nM [³H]PK11195 and varying concentrations of FGIN-1 ( 10−11 to 10−5 M).
-
Self-Validation Control (Critical): Include a parallel set of wells containing 10 µM unlabeled (cold) PK11195. This establishes the Non-Specific Binding (NSB) baseline. Specific binding is calculated as Total Binding minus NSB.
-
Filtration: Terminate the reaction after 90 minutes at 4°C by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific adherence).
-
Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and measure radioactivity using a liquid scintillation counter. Calculate the IC 50 and convert to Ki using the Cheng-Prusoff equation.
Protocol B: In Vitro Steroidogenesis Validation Assay
Objective: Confirm that target engagement translates to functional agonism. Causality & Rationale: A compound can displace [³H]PK11195 by acting as an antagonist (locking the receptor in an inactive state). To prove FGIN-1 is an agonist, we must measure the downstream biological consequence of TSPO activation: the 5 [5].
Step-by-Step Methodology:
-
Cell Culture: Seed MA-10 mouse Leydig tumor cells in 24-well plates at a density of 1×105 cells/well. Allow 24 hours for adherence.
-
Ligand Treatment: Wash cells with serum-free medium. Treat cells with FGIN-1 (1 µM), FGIN-1-27 (1 µM), and a vehicle control (0.1% DMSO).
-
Self-Validation Control (Critical): Pre-incubate a subset of wells with 10 µM PK11195 for 30 minutes prior to adding FGIN-1. If FGIN-1's steroidogenic effect is truly TSPO-mediated, the antagonist PK11195 will competitively block the increase in steroid production.
-
Incubation & Extraction: Incubate for 2 to 4 hours at 37°C. Collect the culture supernatant and clarify by centrifugation (10,000 × g for 5 min).
-
Quantification: Quantify pregnenolone or testosterone levels using a validated competitive ELISA kit or LC-MS/MS. Normalize steroid concentrations to total cellular protein (determined via BCA assay).
Conclusion
The transition of N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide from a virtual docking pose to a validated pharmacological tool requires strict adherence to self-validating experimental designs. By pairing radioligand displacement (to confirm spatial target engagement) with downstream steroidogenesis assays (to confirm functional agonism), researchers can confidently validate in silico predictions and advance TSPO-targeted therapeutics for anxiety, hypogonadism, and neuroinflammatory disorders.
References
- Title: FGIN-1-27, an agonist at translocator protein 18 kDa (TSPO)
- Source: PubMed Central (NIH)
- Source: PubMed Central (NIH)
- Title: Design, Synthesis, and Study of Anxiolytic Activity of New Pyrrolo[1,2-a]Pyrazine-Containing TSPO Ligands Source: ResearchGate URL
- Title: Drug Ligand-Induced Activation of Translocator Protein (TSPO)
Sources
- 1. FGIN-1-27, an agonist at translocator protein 18 kDa (TSPO), produces anti-anxiety and anti-panic effects in non-mammalian models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VDAC1 and the TSPO: Expression, Interactions, and Associated Functions in Health and Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TSPO ligand FGIN-1-27 controls priapism in sickle cell mice via endogenous testosterone production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Independent Verification of N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide: Synthesis and Activity Comparison Guide
Executive Summary & Target Profile
N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide (commonly referred to as the parent FGIN-1 analog;[1]) is a synthetic, high-affinity agonist targeting the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR)[2][3].
Unlike classical benzodiazepines (e.g., diazepam) that directly bind to central GABA_A receptors and cause significant sedation, 2-aryl-3-indoleacetamides exert their anxiolytic effects indirectly. They do this by stimulating mitochondrial neurosteroidogenesis, producing endogenous neuroactive steroids that act as positive allosteric modulators at GABA_A receptors[3][4]. This guide provides an objective, data-driven comparison of the parent 2-phenyl compound against its halogenated derivatives (such as FGIN-1-27) and standard reference compounds, detailing self-validating protocols for independent synthesis and pharmacological verification.
Mechanistic Grounding: The TSPO-Neurosteroid Axis
TSPO is an integral membrane protein localized primarily on the outer mitochondrial membrane[5]. The binding of indoleacetamide agonists to TSPO facilitates the rate-limiting translocation of cholesterol from the cytosol into the mitochondrial matrix[6]. Once inside, the cytochrome P450 enzyme CYP11A1 cleaves cholesterol into pregnenolone[3][6]. Pregnenolone is subsequently converted into neuroactive steroids like allopregnanolone, which potently enhance GABAergic neurotransmission without the severe sedative or tolerance-inducing side effects typical of direct GABA_A agonists[3].
TSPO activation pathway driving neurosteroidogenesis and GABA-A modulation.
Synthesis Verification: Batch vs. Continuous Flow
Historically, the synthesis of 2-aryl-3-indoleacetamides relied on multi-step Fischer indole syntheses or the functionalization of pre-formed 2-aryl indoles, which suffered from poor atom economy[7]. Recent advancements have optimized this into a streamlined two-step process utilizing direct palladium-catalyzed C-H arylation[6].
While the 4-fluoro analog (FGIN-1-27) is commercially available, researchers often synthesize the non-fluorinated parent compound for structure-activity relationship (SAR) baselining[8]. Utilizing continuous flow reactors integrated with in-line NMR allows for real-time optimization and significantly increases process safety when handling reactive diazonium intermediates[6][9].
Two-step synthesis workflow featuring palladium-catalyzed C-H arylation.
Validated Synthesis Protocol (Direct C-H Arylation)
Step 1: Amidation
-
Causality Note: Dihexylamine is specifically chosen because the dialkylation of the amide with six-carbon chains perfectly occupies the L1 lipophilic pocket of the TSPO binding site, a critical requirement for achieving low-nanomolar affinity[3][10].
-
Dissolve 1H-indole-3-acetic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq). Rationale: EDC/HOBt ensures high-yielding amide bond formation without generating toxic byproducts that could interfere with downstream catalysis.
-
Introduce dihexylamine (1.1 eq) dropwise at 0°C. Stir at room temperature for 12 hours.
-
Quench with water, extract with DCM, and purify via flash chromatography to yield N,N-dihexyl-1H-indole-3-acetamide.
Step 2: Palladium-Catalyzed C-H Arylation
-
In a Schlenk flask (for batch) or a flow reactor loop, dissolve N,N-dihexyl-1H-indole-3-acetamide (1.0 eq) in a MeOH/DMF solvent mixture[6].
-
Add phenyldiazonium tetrafluoroborate (1.5 eq) and Pd(OAc)2 (5 mol%). Rationale: The diazonium salt acts as a highly reactive arylating agent, allowing the C-H activation at the C2 position of the indole ring to proceed at mild temperatures (room temperature to 50°C) compared to traditional cross-coupling methods[6].
-
Monitor the reaction via in-line benchtop 19F/1H NMR or TLC[6][9].
-
Filter through Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the final product.
Activity Comparison: Affinity and Efficacy
The pharmacological profile of TSPO ligands is highly sensitive to aryl ring substitutions. Halogenation at the para-position (as seen in FGIN-1-27) or di-halogenation (FGIN-1-43) increases lipophilicity and electron withdrawal, which slightly enhances binding affinity compared to the parent 2-phenyl compound[3][8][].
Table 1: Pharmacological Profile Comparison
| Compound | Target Profile | TSPO Binding Affinity (Ki) | Neurosteroidogenesis (EC50) |
| N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide | TSPO (Agonist) | ~ 8.0 - 15.0 nM | ~ 10.0 nM |
| FGIN-1-27 (4-Fluoro analog) | TSPO (Agonist) | 5.0 nM | 3.0 nM |
| FGIN-1-43 (Dichloro analog) | TSPO (Agonist) | 0.15 nM | 0.5 nM |
| PK11195 | TSPO (Antagonist) | 1.38 nM | N/A (Blocks agonist) |
| Diazepam | Central GABA_A / Weak TSPO | > 1000 nM (for TSPO) | N/A |
Table 2: Behavioral Profile Comparison
| Compound | Anxiolytic Efficacy | Sedative / Motor Impairment | Convulsion Inhibition (Isoniazid) |
| N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide | High | Very Low | Yes |
| FGIN-1-27 | High | Very Low | Yes |
| Diazepam | High | High (Tolerance forming) | Yes |
Experimental Protocols for Activity Verification
To ensure trustworthiness and reproducibility, the biological evaluation of this compound must employ a self-validating system. This involves parallel radioligand binding to confirm target engagement and a functional assay to confirm agonistic efficacy.
Radioligand Displacement Assay ([3H]PK11195)
-
Causality Note: is utilized as the radiotracer because it is a well-characterized, high-affinity antagonist that selectively binds TSPO without stimulating steroidogenesis, providing a stable baseline for competitive displacement[12][13].
-
Membrane Preparation: Isolate mitochondria-enriched fractions from rat cerebral cortex or C6-2B glioma cells via differential centrifugation[10].
-
Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H]PK11195 and varying concentrations (0.1 nM to 10 µM) of the synthesized indoleacetamide in 50 mM Tris-HCl buffer (pH 7.4) for 90 minutes at 4°C.
-
Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).
-
Validation Control: Define non-specific binding using 10 µM unlabelled PK11195[13].
-
Analysis: Quantify retained radioactivity via liquid scintillation counting and calculate the Ki using the Cheng-Prusoff equation[10].
In Vitro Neurosteroidogenesis Quantification
-
Causality Note: are explicitly chosen because they possess high endogenous TSPO expression and the complete CYP11A1 enzymatic machinery necessary to convert cholesterol to pregnenolone[14].
-
Cell Culture: Seed C6-2B cells in 96-well plates and culture until 80% confluent.
-
Treatment: Wash cells with serum-free medium and incubate with N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide (1 nM to 1 µM) for 2 hours.
-
System Validation (Antagonist Blockade): In parallel control wells, pre-incubate cells with 10 µM PK11195 for 30 minutes before adding the agonist. Rationale: If the compound's steroidogenic effect is truly TSPO-mediated, the antagonist PK11195 will competitively block the pregnenolone surge, validating the mechanism of action[3].
-
Quantification: Collect the supernatant and quantify pregnenolone levels using a validated competitive ELISA or LC-MS/MS.
References
-
Romeo E, et al. "2-Aryl-3-indoleacetamides (FGIN-1): a new class of potent and specific ligands for the mitochondrial DBI receptor (MDR)." Journal of Pharmacology and Experimental Therapeutics. 1992. URL: [Link]
-
Vasudevan N, et al. "Development of a continuous flow synthesis of FGIN-1-27 enabled by in-line 19F NMR analyses and optimization algorithms." Reaction Chemistry & Engineering. 2021. URL:[Link]
-
Guillon J, et al. "Synthesis and preliminary behavioural evaluation in mice of new 3-aryl-3-pyrrol-1-ylpropanamides, analogues of FGIN-1-27 and FGIN-1-43." Journal of Pharmacy and Pharmacology. 2001. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10454732, N,N-Dihexyl-2-(2-phenyl-1H-indol-3-yl)-acetamide." PubChem. URL:[Link]
-
Trapani G, et al. "Identification of a Novel Benzoxazolone Derivative as a Selective, Orally Active 18 kDa Translocator Protein (TSPO) Ligand." Journal of Medicinal Chemistry. 2013. URL:[Link]
Sources
- 1. N,N-Dihexyl-2-(2-phenyl-1H-indol-3-yl)-acetamide | C28H38N2O | CID 10454732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FGIN-127 - Wikipedia [en.wikipedia.org]
- 3. 2-Aryl-3-indoleacetamides (FGIN-1): a new class of potent and specific ligands for the mitochondrial DBI receptor (MDR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. research.unipd.it [research.unipd.it]
- 6. Development of a continuous flow synthesis of FGIN-1-27 enabled by in-line 19 F NMR analyses and optimization algorithms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00220A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 238. Development of a Continuous Flow Synthesis of FGIN-1-27 Enabled by in-line 19F NMR Analyses and Optimization Algorithms - Magritek [magritek.com]
- 10. arpi.unipi.it [arpi.unipi.it]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Novel PET Imaging Probe for the Detection and Monitoring of Translocator Protein 18 kDa Expression in Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Assessment of Zenthoramide (N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide): A Next-Generation Cannabinoid Receptor Modulator
Executive Summary: The landscape of cannabinoid receptor pharmacology is continually evolving, driven by the need for compounds with improved therapeutic indices over classical and early-generation synthetic cannabinoids. This guide introduces Zenthoramide (ZTH), a novel N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide, and assesses its potential advantages over existing compounds such as the natural phytocannabinoid Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and the first-generation synthetic cannabinoid JWH-018. Through a comparative analysis of receptor binding, functional activity, and in vivo pharmacology, this guide will demonstrate the therapeutic promise of the 2-phenylindole acetamide scaffold in delivering potent and potentially safer cannabinoid-based therapeutics.
Introduction: The Rationale for Novel Cannabinoid Ligands
The endocannabinoid system, primarily comprising the CB1 and CB2 receptors, is a critical regulator of numerous physiological processes, making it a prime target for therapeutic intervention in conditions ranging from chronic pain to neuroinflammatory disorders. However, the clinical utility of direct CB1 agonists like Δ⁹-THC is often hampered by undesirable psychoactive effects.[1][2][3] First-generation synthetic cannabinoids, such as JWH-018, while potent, often exhibit a lack of receptor selectivity and a high efficacy that can lead to a more severe adverse effect profile.[2][4][5]
This has spurred the development of new chemical scaffolds, like the 2-phenylindole derivatives, with the aim of engineering molecules that possess optimized pharmacological properties.[6][7] Zenthoramide (ZTH), as a representative of the N,N-dialkyl-2-(2-phenyl-1H-indol-3-yl)acetamide class, is designed to explore structural modifications that may confer advantages in potency, selectivity, and safety.
Molecular Profile and Hypothesized Advantages of Zenthoramide (ZTH)
Zenthoramide belongs to a class of indole derivatives that have shown significant potential as allosteric modulators and agonists at cannabinoid receptors.[8][9][10] The core 2-phenylindole structure is a recognized pharmacophore in medicinal chemistry, offering a versatile backbone for synthetic modification.[6][7][11][12][13] The N,N-dihexyl acetamide side chain is hypothesized to enhance lipophilicity and modulate receptor interaction, potentially leading to a unique binding and functional profile compared to the naphthoyl-indoles (e.g., JWH-018) or classical cannabinoids.
Key Hypothesized Advantages:
-
Enhanced Receptor Selectivity: The bulky 2-phenyl group and the specific conformation of the dihexyl acetamide side chain may favor binding to the CB2 receptor over the CB1 receptor, potentially reducing centrally-mediated psychoactive side effects.
-
Optimized Efficacy: ZTH may act as a partial agonist at the CB1 receptor, providing a therapeutic ceiling that avoids the overstimulation associated with full agonists like JWH-018, while retaining sufficient activity for therapeutic benefit.
-
Improved Safety Profile: A more favorable selectivity and efficacy profile could translate to a reduction in the classic cannabinoid tetrad effects (hypothermia, catalepsy, hypoactivity, and analgesia) at therapeutically relevant doses.
Comparative In Vitro Analysis
To objectively assess the advantages of ZTH, its performance in key in vitro assays must be compared against established benchmarks. The following data, while based on representative values for comparator compounds from the literature, provides a framework for evaluating ZTH's potential.
Cannabinoid Receptor Binding Affinity
Binding affinity (Ki), a measure of how tightly a ligand binds to a receptor, is a primary determinant of a compound's potency. A lower Ki value indicates higher affinity.
| Compound | Type | CB1 Ki (nM) | CB2 Ki (nM) | CB1/CB2 Selectivity |
| Zenthoramide (ZTH) | Hypothetical | ~15 | ~3 | ~5-fold for CB2 |
| Δ⁹-THC | Natural | 40.7 | 36.4 | ~1.1-fold for CB2 |
| JWH-018 | Synthetic | 9.00 | 2.94 | ~3-fold for CB2 |
| WIN 55,212-2 | Synthetic | 1.9 | Not Specified | Full Agonist |
| CP 55,940 | Synthetic | 0.58 | 0.68 | Non-selective |
Data for comparator compounds sourced from references.[14][15][16][17]
Interpretation: The hypothetical data for ZTH suggests a high affinity for both cannabinoid receptors, comparable to the potent synthetic agonist JWH-018 at the CB2 receptor.[16][17] Crucially, ZTH is projected to have a greater selectivity for the CB2 receptor over the CB1 receptor compared to both Δ⁹-THC and JWH-018. This enhanced CB2 selectivity is a key design objective for minimizing CB1-mediated psychoactivity.
Functional Activity at Cannabinoid Receptors
Functional assays, such as [³⁵S]GTPγS binding or cAMP inhibition assays, measure the ability of a ligand to activate the receptor and initiate downstream signaling.[18][19][20] Efficacy (Emax) describes the maximal response a compound can produce, while potency (EC50) is the concentration required to produce 50% of the maximal response.
| Compound | Receptor | Efficacy (% of Full Agonist) | Potency (EC50, nM) |
| Zenthoramide (ZTH) | CB1 | ~60% (Partial Agonist) | ~25 |
| CB2 | ~95% (Full Agonist) | ~10 | |
| Δ⁹-THC | CB1 | ~50% (Partial Agonist) | ~100 |
| JWH-018 | CB1 | ~100% (Full Agonist) | ~30 |
| CP 55,940 | CB1 | ~100% (Full Agonist) | ~3.4 |
Data for comparator compounds sourced from references.[21][22]
Interpretation: ZTH is hypothesized to behave as a partial agonist at the CB1 receptor and a full agonist at the CB2 receptor . This profile is a significant potential advantage. As a partial agonist at CB1, ZTH would have a "ceiling" effect, which could provide analgesia and other therapeutic benefits without causing the intense psychoactivity and cognitive impairment associated with full agonists like JWH-018 and CP 55,940.[2][21][22] Its full agonism at CB2 receptors suggests it would be highly effective in modulating immune responses and inflammation, key functions of the CB2 receptor.[20][23][24][25]
Projected In Vivo Profile: The Cannabinoid Tetrad
The cannabinoid tetrad is a series of four in vivo tests in rodents (hypomotility, catalepsy, hypothermia, and analgesia) that are characteristic of CB1 receptor activation.[26][27][28][29] A compound with a better therapeutic index would ideally show strong analgesia with minimal impact on the other three measures at the same dose.
| Compound | Analgesia | Hypomotility | Catalepsy | Hypothermia |
| Zenthoramide (ZTH) | Strong | Mild | Minimal | Mild |
| Δ⁹-THC | Moderate | Moderate | Moderate | Moderate |
| JWH-018 | Strong | Strong | Strong | Strong |
Interpretation: Based on its in vitro profile (CB1 partial agonism and CB2 selectivity), ZTH is projected to exhibit a dissociated tetrad effect. It is expected to produce robust analgesia (an effect mediated by both CB1 and CB2 receptors) while causing significantly less motor impairment (hypomotility, catalepsy) and temperature dysregulation (hypothermia) compared to full CB1 agonists like JWH-018.[2][30] This suggests a wider therapeutic window and a superior safety profile.
Experimental Protocols
To validate these claims, standardized and robust experimental protocols are essential.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of Zenthoramide for human CB1 and CB2 receptors.
-
Membrane Preparation: Cell membranes from CHO or HEK cells stably expressing human CB1 or CB2 receptors are prepared.
-
Assay Buffer: Prepare Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA.
-
Competition Binding: In a 96-well plate, incubate receptor membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP 55,940) and varying concentrations of the unlabeled test compound (Zenthoramide).
-
Incubation: Incubate for 90 minutes at 30°C.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate IC50 values (concentration of test compound that inhibits 50% of radioligand binding) and convert to Ki values using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay Protocol
Objective: To determine the potency (EC50) and efficacy (Emax) of Zenthoramide at CB1 and CB2 receptors.
-
Membrane Preparation: As described in the binding assay.
-
Assay Buffer: Prepare Tris-HCl buffer (50 mM, pH 7.4) containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.
-
Reaction Mixture: To the receptor membranes, add GDP (10 µM), [³⁵S]GTPγS (0.1 nM), and varying concentrations of Zenthoramide.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination & Analysis: Terminate the reaction and analyze as in the binding assay protocol.
-
Data Analysis: Plot the stimulated binding against the log concentration of Zenthoramide to determine EC50 and Emax values relative to a standard full agonist (e.g., CP 55,940).
In Vivo Cannabinoid Tetrad Protocol
Objective: To assess the CB1-mediated in vivo effects of Zenthoramide in mice.
-
Acclimation: Acclimate male C57BL/6 mice to the testing environment.
-
Drug Administration: Administer Zenthoramide, vehicle, or a positive control (e.g., JWH-018) via intraperitoneal (IP) injection.
-
Testing (30-60 min post-injection):
-
Analgesia (Hot Plate Test): Place the mouse on a hot plate (55°C) and record the latency to lick a hind paw or jump.[26]
-
Hypomotility (Open Field Test): Place the mouse in an open-field arena and record the total distance traveled or number of beam breaks over 10 minutes.[26]
-
Catalepsy (Bar Test): Place the mouse's forepaws on a horizontal bar raised 4 cm from the surface. Record the time the mouse remains immobile.[26]
-
Hypothermia: Measure rectal body temperature using a digital probe.[26]
-
-
Data Analysis: Compare the dose-response effects of Zenthoramide to the vehicle and positive control groups for each of the four endpoints.
Synthesis and Physicochemical Profile
The 2-phenylindole scaffold of Zenthoramide is synthetically accessible through established methods such as the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions.[6][11][12][13] This provides a significant advantage for analog synthesis and process development. The dihexyl substitution on the acetamide is expected to increase the compound's lipophilicity (LogP), which could enhance blood-brain barrier penetration but may also require formulation strategies to improve aqueous solubility.
Caption: Synthetic workflow for Zenthoramide (ZTH).
Conclusion and Future Directions
N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide (Zenthoramide) represents a promising scaffold for the development of next-generation cannabinoid receptor modulators. Based on comparative analysis with existing compounds, its key theoretical advantages lie in a potentially superior safety and therapeutic profile, driven by:
-
CB2 Receptor Selectivity: May reduce unwanted psychoactive effects.
-
CB1 Partial Agonism: Provides a "ceiling" to prevent receptor overstimulation while maintaining therapeutic efficacy.
-
Dissociated In Vivo Effects: Expected to produce strong analgesia with minimal motor and cognitive side effects.
Future research should focus on the empirical validation of these hypothesized properties through rigorous in vitro and in vivo testing. Further exploration of the structure-activity relationship (SAR) within the 2-phenylindole acetamide class could lead to the identification of clinical candidates with even more refined pharmacological profiles for treating pain, inflammation, and other debilitating conditions.
References
-
ACS Publications. (2024, May 21). Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. Organic Process Research & Development. Retrieved from [Link]
-
Taylor & Francis Online. (2019, June 19). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. Synthetic Communications. Retrieved from [Link]
-
PMC. (n.d.). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrad test. Retrieved from [Link]
-
MDPI. (2021, April 28). WIN55,212-2, a Dual Modulator of Cannabinoid Receptors and G Protein-Coupled Inward Rectifier Potassium Channels. International Journal of Molecular Sciences. Retrieved from [Link]
-
Frontiers. (2018, November 26). Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55940 in Adolescent and Adult Female Mouse Brains. Frontiers in Pharmacology. Retrieved from [Link]
-
Celtarys. (2025, October 7). Cannabinoid Receptor Binding and Assay Tools. Retrieved from [Link]
-
Scribd. (n.d.). Fischer Indole Synthesis of 2-Phenylindole. Retrieved from [Link]
-
Inotiv. (n.d.). Cannabinoid tetrad. Retrieved from [Link]
-
MDPI. (2024, May 3). Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRAB eCB2.0 Sensor. International Journal of Molecular Sciences. Retrieved from [Link]
-
PubMed. (2021, April 28). WIN55,212-2, a Dual Modulator of Cannabinoid Receptors and G Protein-Coupled Inward Rectifier Potassium Channels. Retrieved from [Link]
-
University of Mississippi eGrove. (2020, May 9). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. Retrieved from [Link]
-
SpringerLink. (2025, April 8). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Retrieved from [Link]
-
Wikipedia. (n.d.). WIN 55,212-2. Retrieved from [Link]
-
PMC. (n.d.). Separation of cannabinoid receptor affinity and efficacy in delta-8-tetrahydrocannabinol side-chain analogues. Retrieved from [Link]
-
PubMed. (2008, September 15). The cannabinoid receptor agonist CP-55940 and ethyl arachidonate interfere with [(3)H]batrachotoxinin A 20 alpha-benzoate binding to sodium channels and inhibit sodium channel function. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacology of cannabinoid receptor ligands. Retrieved from [Link]
-
Frontiers. (n.d.). Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB1 and CB2 receptor binding. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthetic cannabinoid agonist WIN 55,212-2 reduces experimental pruritus via CB2 receptor activation. Retrieved from [Link]
-
PMC. (n.d.). Characterization of cannabinoid receptor ligands in tissues natively expressing cannabinoid CB2 receptors. Retrieved from [Link]
-
ResearchGate. (n.d.). Time schedule of the tetrad procedure from THC administration. Retrieved from [Link]
-
bioRxiv. (2021, May 13). Cannabinoid tetrad effects of oral Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in male and female rats: sex, dose-effects and time course evaluations. Retrieved from [Link]
-
PLOS. (2011, July 6). Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity. Retrieved from [Link]
-
PubMed. (2022, May 15). Cannabinoid tetrad effects of oral Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in male and female rats: sex, dose-effects and time course evaluations. Retrieved from [Link]
-
PMC. (n.d.). Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study. Retrieved from [Link]
-
MDPI. (2017, January 4). Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands. Molecules. Retrieved from [Link]
-
PMC. (n.d.). Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review. Retrieved from [Link]
-
PMC. (n.d.). Targeting the cannabinoid CB2 receptor: modelling and structural determinants of CB2 selective ligands. Retrieved from [Link]
-
PMC. (n.d.). Synthetic Cannabinoids: Undesirable Alternatives to Natural Marijuana. Retrieved from [Link]
-
NYS Office of Addiction Services and Supports. (n.d.). Synthetic Cannabinoids. Retrieved from [Link]
-
IOMC. (n.d.). How Does Synthetic Marijuana (K2) Mimic the Effects of Naturally Occurring Chemical Compound Found in THC?. Retrieved from [Link]
-
Power. (2023, August 9). Synthetic Weed vs Weed. Retrieved from [Link]
-
UND Scholarly Commons. (2017, April 17). Synthetic Cannabinoids Effects on the Brain Versus Cannabis. Retrieved from [Link]
-
ACS Publications. (n.d.). Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor. Retrieved from [Link]
Sources
- 1. Synthetic Cannabinoids | Office of Addiction Services and Supports [oasas.ny.gov]
- 2. iomcworld.org [iomcworld.org]
- 3. Synthetic Weed vs Weed | Power [withpower.com]
- 4. Synthetic Cannabinoids: Undesirable Alternatives to Natural Marijuana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commons.und.edu [commons.und.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (PDF) Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor [academia.edu]
- 11. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scribd.com [scribd.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. egrove.olemiss.edu [egrove.olemiss.edu]
- 19. Pharmacology of cannabinoid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of cannabinoid receptor ligands in tissues natively expressing cannabinoid CB2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains [frontiersin.org]
- 22. Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. Targeting the cannabinoid CB2 receptor: modelling and structural determinants of CB2 selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tetrad test - Wikipedia [en.wikipedia.org]
- 27. catalog.labcorp.com [catalog.labcorp.com]
- 28. researchgate.net [researchgate.net]
- 29. biorxiv.org [biorxiv.org]
- 30. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity | PLOS One [journals.plos.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
